2,3-dihydro-5-benzofuranacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALSYIKKTXUSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372077 | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69999-16-2 | |
| Record name | 2,3-Dihydro-5-benzofuranacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69999-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrobenzofuran-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069999162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDROBENZOFURAN-5-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC7B2CBF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,3-dihydro-5-benzofuranacetic acid (CAS No. 69999-16-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dihydro-5-benzofuranacetic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores the known biological activities of the broader benzofuran class of molecules, highlighting potential areas for further investigation of this specific compound. Particular attention is given to the potential modulation of the G protein-coupled receptor 40 (GPR40), a key target in type 2 diabetes research.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol . Its structure features a dihydrobenzofuran core with an acetic acid moiety at the 5-position.
| Property | Value | Reference |
| CAS Number | 69999-16-2 | |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.19 g/mol | |
| Melting Point | 105-107 °C | |
| Physical State | Solid |
Spectroscopic Data:
Although a complete set of spectral data for this compound was not found in the available search results, typical spectral features for similar benzofuran derivatives can be predicted.
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, methylene protons of the dihydrofuran ring, and protons of the acetic acid group.
-
¹³C NMR: Characteristic peaks would correspond to the carbons of the aromatic ring, the dihydrofuran ring, the carboxylic acid, and the methylene bridge.
-
IR Spectroscopy: Key absorption bands would be expected for the carboxylic acid O-H stretch (broad), C=O stretch (around 1700 cm⁻¹), and C-O stretches of the ether and carboxylic acid.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the dihydrobenzofuran and acetic acid moieties.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of a thioacetic acid morpholide precursor.
Materials:
-
2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide
-
Acetic acid
-
Concentrated sulfuric acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
-
Acetone
-
Hexane
Procedure:
-
A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) in acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux for 3 hours.
-
After cooling, the reaction mixture is added to water.
-
The product is extracted with ethyl acetate. The combined organic extracts are washed five times with water.
-
The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.
-
The aqueous solution is acidified and then extracted with ethyl acetate.
-
The combined ethyl acetate extracts are dried over sodium sulfate and the solvent is evaporated.
-
The resulting residue is recrystallized from an acetone/hexane mixture to yield this compound.
Expected Yield and Purity:
The final product is obtained as a solid with a melting point of 105-107 °C. Purity can be assessed by standard analytical techniques such as NMR, HPLC, and melting point determination.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in the public domain, the benzofuran and dihydrobenzofuran scaffolds are present in numerous biologically active molecules. Derivatives of this core structure have shown a wide range of pharmacological activities, including antitumor, antimicrobial, and antioxidant effects.
A particularly relevant area of research for (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives is their activity as agonists of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion.[1] Agonism of GPR40 is a promising therapeutic strategy for the treatment of type 2 diabetes.[1]
Potential GPR40 Agonist Signaling Pathway
The activation of GPR40 by an agonist like a this compound derivative is hypothesized to initiate a signaling cascade within pancreatic β-cells, leading to enhanced insulin secretion in a glucose-dependent manner.
Figure 1. Proposed GPR40 signaling pathway for a this compound agonist.
Experimental Workflow
The investigation of novel compounds like this compound typically follows a structured workflow from synthesis to biological evaluation.
Figure 2. General experimental workflow for the development of a novel therapeutic agent.
Conclusion
This compound represents a valuable scaffold for further investigation in drug discovery. Its synthesis is achievable through established chemical methods. While specific biological data for this exact compound is sparse, the known activities of related benzofuran derivatives, particularly as GPR40 agonists, suggest that it and its analogues are promising candidates for the development of novel therapeutics, especially for metabolic disorders like type 2 diabetes. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its biological activity profile and mechanism of action.
References
An In-depth Technical Guide to 2,3-dihydro-5-benzofuranacetic acid
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,3-dihydro-5-benzofuranacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound, also known as 5-Coumaranacetic Acid, is a derivative of benzofuran.[1] Its core structure consists of a fused bicyclic system with a dihydrofuran ring attached to a benzene ring, and an acetic acid group substituted at the 5-position.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.185 g/mol [2] |
| CAS Number | 69999-16-2[1] |
| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid[1] |
| InChI Key | LALSYIKKTXUSLG-UHFFFAOYSA-N[1] |
| Melting Point | 96-98 °C[1] |
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide.[1]
Experimental Protocol:
-
Reaction Setup: A solution of acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is prepared. To this, 5.0 g of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide is added.[1]
-
Reflux: The reaction mixture is heated at reflux for a period of 3 hours.[1]
-
Quenching and Extraction: After cooling, the reaction mixture is added to water. The product is then extracted with ethyl acetate. The combined organic extracts are washed five times with water.[1]
-
Purification: The organic solution is extracted with a saturated aqueous sodium bicarbonate solution. The resulting aqueous solution is then acidified and extracted again with ethyl acetate.[1]
-
Isolation: The combined ethyl acetate extracts are dried over sodium sulfate and the solvent is evaporated to yield a residue.[1]
-
Recrystallization: The crude product is recrystallized from an acetone/hexane mixture to give pure this compound.[1]
Molecular Structure
The molecular structure of this compound is characterized by the fusion of a five-membered dihydrofuran ring and a six-membered benzene ring. The acetic acid moiety is attached to the benzene ring at position 5.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While the raw spectral data is not provided in the search results, typical expected values can be inferred. Spectroscopic data including 1H NMR, IR, MS, and 13C NMR are available for this compound.[3]
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzene ring, methylene protons of the dihydrofuran ring, and the methylene and carboxylic acid protons of the acetic acid group. The coupling patterns would be indicative of their relative positions. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbons of the dihydrofuran ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon of the acetic acid group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic and aliphatic portions. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzofuran and acetic acid moieties. |
Biological Activity
While specific biological activities for this compound are not detailed in the provided search results, the benzofuran scaffold is a common motif in a wide range of biologically active compounds.[4][5] Derivatives of benzofuran have been reported to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][6][7] For instance, a derivative, 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, has been shown to be a potent topical anti-inflammatory agent by inhibiting 5-lipoxygenase and prostaglandin E2 synthesis.[6] This suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.
References
- 1. prepchem.com [prepchem.com]
- 2. 2,3-Dihydro-7-benzofuranacetic Acid | CymitQuimica [cymitquimica.com]
- 3. This compound(221313-11-7) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 2,3-dihydro-5-benzofuranacetic acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-dihydro-5-benzofuranacetic acid is a heterocyclic compound primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents. While direct and extensive research on the intrinsic biological activity of this compound is limited in publicly available literature, the therapeutic activities of its derivatives suggest that its core structure, the 2,3-dihydrobenzofuran scaffold, holds significant potential for modulation of biological processes. This technical guide provides a comprehensive overview of the known applications of this compound and delves into the documented biological activities of its closely related derivatives. The primary areas of therapeutic interest for these derivatives include anti-inflammatory and antimicrobial applications. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₀O₃, is a carboxylic acid derivative of 2,3-dihydrobenzofuran. Its chemical structure features a bicyclic system composed of a fused benzene and a dihydrofuran ring, with an acetic acid moiety attached at the 5-position. This compound is a stable, solid substance at room temperature.
The principal application of this compound documented in scientific literature is its function as a crucial building block in the synthesis of more complex molecules with therapeutic value. A notable example is its use in the industrial preparation of Darifenacin, a selective M3 muscarinic receptor antagonist employed for the treatment of overactive bladder.
While the inherent biological activity of this compound has not been a primary focus of research, the diverse and potent activities of its derivatives underscore the importance of the 2,3-dihydrobenzofuran scaffold in medicinal chemistry. The following sections will explore the biological activities of these derivatives, providing insights into the potential therapeutic avenues for compounds based on this core structure.
Anti-inflammatory Activity of this compound Derivatives
The structural similarity of this compound to known anti-inflammatory agents has prompted the investigation of its derivatives for their effects on inflammatory pathways. Research has predominantly focused on their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).
Cyclooxygenase (COX) Inhibition
Furthermore, a study on fluorinated 2,3-dihydrobenzofuran derivatives has demonstrated significant anti-inflammatory and potential anticancer effects. These compounds were shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and reducing the secretion of various inflammatory mediators.
| Compound/Derivative | Target | IC50 (µM) |
| Fluorinated Dihydrobenzofuran Derivative 1 | Interleukin-6 (IL-6) | 1.2 - 9.04[1][2] |
| Fluorinated Dihydrobenzofuran Derivative 2 | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3[1][2] |
| Fluorinated Dihydrobenzofuran Derivative 3 | Nitric Oxide (NO) | 2.4 - 5.2[1][2] |
| Fluorinated Dihydrobenzofuran Derivative 4 | Prostaglandin E2 (PGE2) | 1.1 - 20.5[1][2] |
5-Lipoxygenase (5-LOX) Inhibition
Another derivative, 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), has been identified as a potent topical anti-inflammatory agent. Its mechanism of action involves the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
| Target Enzyme/Process | Cell/System | IC50 (µM) |
| 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1[3] |
| Leukotriene Synthesis | Human Polymorphonuclear Leukocytes (PMNs) | 0.4[3] |
| Leukotriene Synthesis | Mouse Macrophages | 0.1[3] |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1[3] |
Experimental Protocols
A common method to determine the potency and selectivity of COX inhibitors is the in vitro COX inhibition assay. This can be performed using purified enzymes or cell-based assays.
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (e.g., a dihydrobenzofuran derivative) at various concentrations is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The inhibitory activity against 5-lipoxygenase can be assessed using various in vitro methods, often employing cell lysates or purified enzymes.
-
Enzyme Source: Cell lysates from sources rich in 5-lipoxygenase, such as rat basophilic leukemia cells or human polymorphonuclear leukocytes (PMNs), are commonly used.
-
Incubation: The enzyme preparation is pre-incubated with the test compound at various concentrations in a suitable buffer at a controlled temperature.
-
Reaction Initiation: The reaction is started by the addition of the substrate, arachidonic acid, and calcium ions.
-
Detection of Leukotrienes: The production of leukotrienes, such as leukotriene B4 (LTB4), is measured. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or specific ELISAs.
-
IC50 Determination: The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in leukotriene production compared to the control.
Signaling Pathway Visualization
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,3-Dihydro-5-Benzofuranacetic Acid and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential, exhibiting activities ranging from anti-inflammatory and anticancer to potent and selective modulation of key signaling proteins. This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2,3-dihydro-5-benzofuranacetic acid and its derivatives, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.
I. Synthetic Methodologies
The synthesis of this compound and its derivatives can be broadly divided into two key stages: the formation of the 2,3-dihydrobenzofuran core and the subsequent introduction or modification of the acetic acid side chain at the 5-position.
Synthesis of the 2,3-Dihydrobenzofuran Core
Several robust methods exist for the construction of the 2,3-dihydrobenzofuran ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
a) Catalytic Hydrogenation of Benzofurans:
One of the most direct routes to 2,3-dihydrobenzofurans is the selective hydrogenation of the corresponding benzofurans. This method is advantageous when the substituted benzofuran is readily accessible. Various catalytic systems have been developed to achieve high selectivity for the reduction of the furan ring while preserving the benzene ring.[1][2] Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have shown high activity and selectivity for this transformation.[1][2]
b) Intramolecular Cyclization Reactions:
Intramolecular cyclization is a powerful strategy that allows for the construction of the dihydrobenzofuran ring from acyclic precursors. These methods offer good control over the substitution pattern.
-
Palladium-Catalyzed Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed cyclization of an alkene-tethered aryl iodide.[3][4] This method provides a versatile route to a variety of substituted 2,3-dihydrobenzofurans.
-
Visible-Light-Mediated Intramolecular Radical Cyclization: A metal-free approach utilizing visible light to promote the reductive cyclization of N-allyl-2-haloanilines or related oxygen-containing substrates offers a mild and environmentally friendly alternative.[5]
-
Chemoenzymatic Asymmetric Strategy: This approach combines a lipase-mediated kinetic resolution of 1-aryl-2-propanols or bioreduction of the corresponding ketones with a subsequent intramolecular cyclization to yield enantiopure 2,3-dihydrobenzofurans.[6]
c) Intermolecular Approaches:
Intermolecular reactions, such as cycloadditions, provide another avenue for the synthesis of the 2,3-dihydrobenzofuran core.
-
[4+1] Annulation Reactions: Metal-free, TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates can be used to construct the dihydrobenzofuran ring, incorporating a quaternary carbon center.[7]
Introduction of the 5-Acetic Acid Moiety
Once the 2,3-dihydrobenzofuran core is established, the acetic acid side chain is typically introduced at the 5-position through a two-step sequence involving acylation followed by rearrangement or reduction.
a) Friedel-Crafts Acylation:
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[8][9] For the synthesis of this compound, 2,3-dihydrobenzofuran can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one. This intermediate can then be converted to the desired acetic acid.
b) Willgerodt-Kindler Reaction:
The Willgerodt-Kindler reaction provides a method for converting an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[10][11] For instance, 5-acetyl-2,3-dihydrobenzofuran can be subjected to the Willgerodt-Kindler reaction with sulfur and a secondary amine (e.g., morpholine) to form a thiomorpholide, which upon hydrolysis, yields this compound.[10][11]
II. Quantitative Data on Synthetic Methods
The following tables summarize quantitative data for selected synthetic methods to facilitate comparison.
Table 1: Catalytic Hydrogenation of Benzofuran Derivatives
| Substrate | Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Reference |
| Benzofuran | Ru@SILP-[ZnCl₄]²⁻ | 150 | 10 | 24 | >90 | [2] |
| 5-Methoxybenzofuran | Ru@SILP-[ZnCl₄]²⁻ | 150 | 10 | 24 | >90 | [2] |
| 5-Chlorobenzofuran | Ru@SILP-[ZnCl₄]²⁻ | 150 | 10 | 24 | >90 | [2] |
| Benzofuran | Pd^Ru/C | 4 | - | - | 92 (selectivity) | [12] |
Table 2: Intramolecular Cyclization and Annulation Reactions
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Heck/Cacchi Reaction | Pd₂(dba)₃·CHCl₃, N-Me-Xu₃ | - | - | - | 84-97 | [13] |
| [4+1] Annulation | TfOH | DCE | - | - | 49-82 | [7] |
| Photocatalytic Cyclization | Visible light, Cs₂CO₃ | - | - | - | - | [7] |
| Base-induced [4+1] Cyclization | NaH | - | - | - | 50-94 | [14] |
III. Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic Acid via Hydrolysis of 2,3-Dihydrobenzofuran-5-ylthioacetic acid morpholide[1]
-
A mixture of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g), acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux for 3 hours.
-
The reaction mixture is cooled and then added to water.
-
The product is extracted with ethyl acetate, and the combined organic extracts are washed five times with water.
-
The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.
-
The aqueous solution is acidified and extracted with ethyl acetate.
-
The combined ethyl acetate extracts are dried over sodium sulfate and evaporated to give a residue.
-
The residue is recrystallized from acetone/hexane to yield 2,3-dihydrobenzofuran-5-ylacetic acid. (Melting point: 96-98 °C).
Protocol 2: General Procedure for Friedel-Crafts Acylation of Arenes[9]
-
Anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride are placed in a 100-mL round-bottomed flask equipped with an addition funnel, reflux condenser, and a septum.
-
The mixture is cooled to 0°C in an ice/water bath.
-
A solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride is added dropwise over 10 minutes.
-
A solution of the aromatic compound (0.050 mol) in 10 mL of methylene chloride is then added in the same manner.
-
After the addition is complete, the ice bath is removed, and the reaction is allowed to come to room temperature and stirred for an additional 15 minutes.
-
The reaction mixture is carefully and slowly poured into a beaker containing about 25 g of ice and 15 mL of concentrated HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is collected.
-
The aqueous layer is extracted with 20 mL of methylene chloride.
-
The combined organic layers are washed with two portions of saturated sodium bicarbonate and dried over anhydrous MgSO₄.
-
The solvent is removed by rotary evaporation to yield the acylated product.
IV. Biological Activities and Signaling Pathways
Derivatives of this compound have shown significant biological activities, primarily through the modulation of specific signaling pathways.
Cannabinoid Receptor 2 (CB2) Agonism
Several 2,3-dihydrobenzofuran derivatives act as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[15] The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells.[6] Its activation is associated with anti-inflammatory and analgesic effects.
The signaling cascade initiated by CB2 receptor activation is complex. Typically, it couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][16] However, it can also couple to Gαs, increasing cAMP levels.[16] The Gβγ subunits can activate the MAPK/ERK pathway, which is involved in cell migration.[16] In keratinocytes, CB2 activation leads to β-endorphin release through a Gβγ-MAPK-Ca²⁺ signaling pathway, contributing to its analgesic effects.[5]
References
- 1. prepchem.com [prepchem.com]
- 2. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. PDE1B - Wikipedia [en.wikipedia.org]
- 13. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. websites.umich.edu [websites.umich.edu]
- 16. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
A Technical Guide to the Natural Sources of 2,3-Dihydro-5-Benzofuranacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins of 2,3-dihydro-5-benzofuranacetic acid analogs, a class of compounds of significant interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of their natural sources, detailed experimental protocols for their isolation, and quantitative data where available.
Introduction
2,3-Dihydrobenzofuran derivatives, particularly neolignans, are a diverse group of secondary metabolites found throughout the plant kingdom. Their structural complexity and wide range of biological activities have made them attractive targets for natural product chemists and pharmacologists. This guide focuses specifically on analogs of this compound, detailing their occurrence in nature and the methodologies required for their extraction and characterization.
Natural Sources and Isolated Compounds
While the 2,3-dihydrobenzofuran skeleton is prevalent in nature, specific analogs of this compound are less common. The most well-documented source of such compounds is the plant Polygonum barbatum, a member of the Polygonaceae family. Research on this species has led to the isolation and characterization of several novel dihydrobenzofuran derivatives with functionalities analogous to an acetic acid moiety.
Table 1: 2,3-Dihydrobenzofuranacetic Acid Analogs from Polygonum barbatum
| Compound Name | Molecular Formula | Natural Source | Plant Part |
| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid | C24H24O8 | Polygonum barbatum | Whole Plant |
| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid | C21H18O8 | Polygonum barbatum | Whole Plant |
| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate | C27H30O9 | Polygonum barbatum | Whole Plant |
Data sourced from a study on the isolation of dihydrobenzofuran derivatives from Polygonum barbatum.[1][2][3]
Experimental Protocols
The isolation and purification of 2,3-dihydrobenzofuranacetic acid analogs from natural sources require a multi-step approach involving extraction, fractionation, and chromatography. The following protocols are based on methodologies reported for the successful isolation of these compounds from Polygonum barbatum.[4]
Plant Material Collection and Preparation
-
Collection: The whole plant of Polygonum barbatum is collected.
-
Drying and Grinding: The plant material is shade-dried and then ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence is n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with the 2,3-dihydrobenzofuran derivatives of interest typically concentrating in the ethyl acetate fraction.[1][2][3][4]
Chromatographic Purification
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.
-
Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.
-
Further Purification: Fractions showing the presence of the desired compounds may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compounds.
Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions and conjugation within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure and stereochemistry of the compounds.[1][2][3]
Visualizing the Workflow
The following diagram illustrates the general workflow for the isolation of 2,3-dihydrobenzofuranacetic acid analogs from a natural source.
Biosynthetic Considerations
The biosynthesis of 2,3-dihydrobenzofuran neolignans in plants is believed to proceed through the oxidative coupling of two phenylpropanoid units. While the specific enzymatic steps leading to the formation of the acetic acid side chain at the 5-position are not fully elucidated, it is likely a modification of a precursor molecule. Understanding the biosynthetic pathway can provide insights into the production of these compounds and may offer opportunities for synthetic biology approaches.
The following diagram depicts a simplified, hypothetical biosynthetic relationship.
Conclusion
This technical guide provides a foundational understanding of the natural sources of this compound analogs, with a primary focus on their isolation from Polygonum barbatum. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to isolate and study these and similar bioactive compounds. Further research into a wider range of plant species, particularly within the Polygonaceae family and other families known to produce neolignans, is warranted to discover novel analogs and expand the chemical diversity available for drug development programs.
References
- 1. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2,3-dihydro-5-benzofuranacetic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of 2,3-dihydro-5-benzofuranacetic acid and its derivatives. The focus is on its role as a key scaffold in the development of therapeutic agents, particularly potent and selective agonists for G-protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes mellitus.
Introduction
2,3-Dihydrobenzofuran, also known as coumaran, is a heterocyclic compound that serves as a core structural motif in a variety of biologically active molecules. The acetic acid derivative, specifically this compound, has emerged as a crucial intermediate in the synthesis of pharmacologically significant compounds. While the parent molecule itself has not been extensively profiled for its biological activity, its derivatives have shown significant promise, most notably as agonists of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1). This guide will delve into the synthetic methodologies, the key biological target and its signaling pathway, and the experimental protocols used to characterize this class of compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common route involves the hydrolysis of a morpholide precursor.
Detailed Experimental Protocol
Synthesis of this compound
-
Step 1: Hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide.
-
A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) is prepared in a mixture of acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml).
-
The mixture is heated at reflux for 3 hours.
-
After cooling, the reaction mixture is poured into water.
-
-
Step 2: Extraction and Purification.
-
The product is extracted with ethyl acetate. The combined organic extracts are washed five times with water.
-
The organic solution is then extracted with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous solution is acidified and then extracted with ethyl acetate.
-
The combined ethyl acetate extracts are dried over sodium sulfate and the solvent is evaporated.
-
-
Step 3: Recrystallization.
-
The resulting residue is recrystallized from an acetone/hexane mixture to yield this compound. The melting point of the purified compound is reported to be 96-98°C.
-
Biological Activity and Therapeutic Potential of Derivatives
While direct pharmacological data for this compound is scarce in publicly available literature, its derivatives have been extensively studied, particularly as agonists of GPR40.
GPR40/FFAR1: A Key Target for Type 2 Diabetes
GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids.[1][2] Activation of GPR40 potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[1][2] The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a common side effect of some other diabetes medications.[1]
Fasiglifam (TAK-875): A Prominent Derivative
A notable derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid is Fasiglifam (TAK-875), which was developed as a potent and selective GPR40 agonist.[3] Although its clinical development was halted due to concerns about liver toxicity, the study of TAK-875 has provided valuable insights into the therapeutic potential and challenges associated with targeting GPR40.
Quantitative Data for TAK-875
The following table summarizes key quantitative data for the GPR40 agonist TAK-875, a derivative of the core topic molecule.
| Parameter | Value | Species | Assay/Method | Reference |
| EC50 (GPR40) | 72 nM | Human | In vitro calcium mobilization assay | [2] |
| Pharmacokinetics | ||||
| Half-life (t1/2) | 28-30 hours | Human | Phase I clinical trial | [1] |
| Clearance | Primarily hepatic (glucuronidation) | Human | Phase I clinical trial | [1] |
GPR40 Signaling Pathway
The activation of GPR40 by agonists like this compound derivatives initiates a well-defined signaling cascade within pancreatic β-cells, ultimately leading to enhanced insulin secretion.
Gq-Mediated Pathway
GPR40 primarily couples to the Gαq/11 subunit of heterotrimeric G-proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that enhances the exocytosis of insulin-containing granules.
Key Experimental Protocols
The characterization of this compound derivatives as GPR40 agonists involves several key in vitro and in vivo assays.
In Vitro GPR40 Activation: Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of GPR40 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Agonist binding to GPR40 triggers the release of intracellular calcium stores, leading to an increase in fluorescence that can be measured in real-time.
Detailed Protocol:
-
Cell Culture:
-
HEK293 or CHO cells stably expressing human GPR40 are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
-
-
Compound Preparation and Addition:
-
Test compounds (e.g., derivatives of this compound) are serially diluted in an appropriate assay buffer.
-
-
Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the automated addition of the test compounds.
-
Fluorescence is monitored kinetically for several minutes after compound addition to measure the peak response.
-
-
Data Analysis:
-
The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve.
-
The EC50 value, representing the concentration at which the compound elicits a half-maximal response, is calculated.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a compound to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Principle: Pancreatic islets or insulin-secreting cell lines are incubated with low and high concentrations of glucose in the presence or absence of the test compound. The amount of insulin secreted into the medium is then quantified.
Detailed Protocol:
-
Islet Isolation or Cell Culture:
-
Pancreatic islets are isolated from mice or rats, or an insulin-secreting cell line (e.g., INS-1 or MIN6) is cultured.
-
-
Pre-incubation:
-
Islets or cells are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
-
Incubation with Test Compounds:
-
The pre-incubation buffer is replaced with fresh buffer containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose, with or without the test compound at various concentrations.
-
The islets or cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection and Insulin Quantification:
-
The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
The amount of insulin secreted under each condition is normalized to the total insulin content or protein content of the cells.
-
The fold-increase in insulin secretion in the presence of high glucose and the test compound, compared to high glucose alone, is calculated to determine the potentiation effect.
-
Conclusion
This compound is a valuable scaffold in medicinal chemistry, serving as a key precursor for the synthesis of potent GPR40 agonists. While the parent compound itself is not extensively characterized for its biological activity, its derivatives, such as Fasiglifam (TAK-875), have demonstrated significant potential for the treatment of type 2 diabetes by enhancing glucose-stimulated insulin secretion. The well-defined GPR40 signaling pathway provides a clear mechanism of action for this class of compounds. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel this compound derivatives as potential therapeutics. Future research should aim to further explore the structure-activity relationships within this chemical class to optimize efficacy and minimize off-target effects, such as the liver toxicity observed with TAK-875.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Pharmaceutical Intermediate: A Technical History of 2,3-Dihydro-5-Benzofuranacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-5-benzofuranacetic acid, a seemingly modest heterocyclic compound, holds a significant position in the landscape of modern medicinal chemistry. While not a therapeutic agent in its own right, it serves as a crucial building block in the synthesis of complex pharmaceuticals. This technical guide delves into the discovery and history of this important intermediate, detailing its synthesis, its role in the development of the M3 selective muscarinic receptor antagonist, darifenacin, and the broader context of the biological significance of the dihydrobenzofuran scaffold.
Introduction: The Unseen Importance of a Synthetic Precursor
The history of medicinal chemistry is rich with narratives of groundbreaking drug discoveries. However, behind many of these headline-grabbing molecules lies a supporting cast of chemical intermediates, the development of which are pivotal to the successful synthesis of the final active pharmaceutical ingredient (API). This compound is a prime example of such a compound. Its story is not one of direct biological action but of enabling the creation of a significant therapeutic agent.
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds. Derivatives of this ring system have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities. The introduction of an acetic acid side chain at the 5-position of this scaffold creates a versatile synthon, ready for further chemical elaboration.
Discovery and Historical Context: A Link to Darifenacin
The history of this compound is intrinsically linked to the development of darifenacin, a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The foundational patent for darifenacin, US Patent 5,096,890, filed in the late 1980s, describes the synthesis of the final drug molecule from precursors containing the 2,3-dihydrobenzofuran-5-yl moiety, such as 5-(2-bromoethyl)-2,3-dihydrobenzofuran and 5-chloroacetyl-2,3-dihydrobenzofuran[1]. While the patent does not provide a detailed synthesis for this compound itself, it establishes the critical importance of this structural component in the creation of darifenacin.
The explicit synthesis of this compound as a key intermediate for darifenacin is detailed in later publications and patents. For instance, a Chinese patent describes a robust and scalable synthesis, underscoring its industrial relevance. This highlights a common trajectory for important intermediates: their initial development may be embedded within broader synthetic schemes, with dedicated synthetic routes being optimized and published as the importance of the final drug becomes established.
Synthetic Protocols: The Path to a Key Intermediate
The synthesis of this compound has been approached through various methods, evolving to meet the demands of efficiency and scalability for pharmaceutical production. A notable and well-documented method involves a multi-step process starting from 2,3-dihydrobenzofuran.
A Modern Industrial Synthesis
A contemporary method for the preparation of this compound is outlined in a Chinese patent, demonstrating a practical approach for large-scale production. The process can be summarized in the following key steps:
-
Friedel-Crafts Acylation: 2,3-dihydrobenzofuran is subjected to a Friedel-Crafts acylation reaction with monoethyl oxalyl chloride in the presence of a Lewis acid, such as aluminum chloride, to introduce a two-carbon chain at the 5-position.
-
Hydrolysis: The resulting ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate is then hydrolyzed to the corresponding α-keto acid sodium salt.
-
Wolff-Kishner-Huang Minlon Reduction: The ketone is reduced to a methylene group using hydrazine hydrate and a strong base, such as sodium hydroxide, at elevated temperatures.
-
Acidification: The final step involves acidification of the reaction mixture to yield this compound.
This synthetic route is advantageous due to the use of readily available starting materials and well-established reaction conditions suitable for industrial application.
Experimental Workflow for the Synthesis of this compound
Caption: A representative synthetic workflow for this compound.
Biological Significance and Mechanism of Action
While this compound itself is not known to possess significant biological activity, its structural core, the 2,3-dihydrobenzofuran ring, is a component of numerous biologically active molecules. The importance of this particular acetic acid derivative lies in its role as a precursor to darifenacin.
Signaling Pathway Context: The Role of Darifenacin
Darifenacin functions as a selective antagonist of the M3 muscarinic acetylcholine receptor. These receptors are primarily responsible for mediating bladder muscle contractions. By blocking the action of acetylcholine at these receptors, darifenacin leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.
The synthesis of darifenacin involves the coupling of this compound (or a derivative thereof) with a chiral pyrrolidine moiety. This highlights the critical role of the acetic acid as a linker that connects the dihydrobenzofuran "anchor" to the pharmacologically active portion of the molecule.
Logical Relationship in the Synthesis of Darifenacin
Caption: The role of this compound in darifenacin synthesis.
Quantitative Data and Physicochemical Properties
While extensive biological data for this compound is not available in the public domain, its physicochemical properties are well-defined.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Solid |
| CAS Number | 66447-91-0 |
Note: The CAS number has been associated with this compound in various databases.
Conclusion and Future Perspectives
The history of this compound is a testament to the crucial role of synthetic intermediates in the development of modern pharmaceuticals. While its own biological activity is not the focus of research, its importance as a key building block for the M3 selective antagonist darifenacin is undisputed. The development of efficient and scalable synthetic routes to this compound has been a critical enabler for the commercial production of this important therapeutic agent.
For researchers and drug development professionals, the story of this compound serves as a reminder of the intricate web of chemical synthesis that underpins the pharmaceutical industry. The continued exploration of novel synthetic methodologies for such key intermediates will remain a vital area of research, aimed at improving efficiency, reducing costs, and minimizing the environmental impact of drug manufacturing. Furthermore, the 2,3-dihydrobenzofuran scaffold, with its proven track record in medicinal chemistry, will undoubtedly continue to be a source of inspiration for the design of new therapeutic agents.
References
Potential Therapeutic Targets of 2,3-Dihydro-5-benzofuranacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identified therapeutic targets for derivatives of 2,3-dihydro-5-benzofuranacetic acid. The core structure of this compound has served as a scaffold for the development of potent and selective modulators of key cellular signaling pathways, demonstrating significant therapeutic potential in metabolic and inflammatory diseases. This document outlines the primary molecular targets, presents quantitative data on compound activity, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Identified Therapeutic Targets
Research has identified two primary G protein-coupled receptors (GPCRs) as therapeutic targets for derivatives of this compound:
-
G Protein-Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes mellitus.
-
Cannabinoid Receptor 2 (CB2) is implicated in inflammatory and neuropathic pain pathways, making it a target for novel analgesic and anti-inflammatory agents.
G Protein-Coupled Receptor 40 (GPR40/FFAR1)
GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to free fatty acids.[1][2][3] Agonists of GPR40 have been shown to enhance insulin secretion in a glucose-dependent manner, which is a desirable characteristic for an anti-diabetic drug as it minimizes the risk of hypoglycemia.[2][3] One of the most well-studied 2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives targeting GPR40 is TAK-875.[4][5]
Quantitative Data: GPR40 Agonist Activity
The following table summarizes the in vitro agonist activity of a series of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives at the human GPR40 receptor. The activity is expressed as the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response.
| Compound | R | EC50 (nM) for human GPR40 |
| 1 | H | 130 |
| 2 | 6-OH | 88 |
| 3 | 7-OH | 95 |
| 4 | 6-OMe | 110 |
| 5 (TAK-875) | 6-OCH2-biphenyl derivative | 14 |
GPR40 Signaling Pathway
Activation of GPR40 by an agonist, such as a this compound derivative, initiates a signaling cascade through the Gαq/11 protein subunit.[2][3][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The subsequent increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[6]
Experimental Protocol: GPR40 Calcium Mobilization Assay
This protocol describes a method for measuring the agonist activity of test compounds at the GPR40 receptor by quantifying intracellular calcium mobilization using a fluorescent dye.[6][7][8]
1. Cell Culture and Plating:
-
Culture a mammalian cell line stably expressing the human GPR40 receptor (e.g., CHO-K1 or HEK293) in appropriate growth medium.
-
The day before the assay, harvest the cells and plate them into 96- or 384-well black-walled, clear-bottom microplates at an optimized density.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
2. Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
3. Compound Addition and Fluorescence Reading:
-
Prepare serial dilutions of the this compound derivatives and a reference agonist in the assay buffer.
-
Place the cell plate into a fluorescence plate reader capable of kinetic reading and automated liquid handling (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the test compounds to the wells.
-
Continue to record the fluorescence intensity every second for a total of 120-180 seconds.
4. Data Analysis:
-
The change in intracellular calcium is measured as the peak fluorescence response minus the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.
Cannabinoid Receptor 2 (CB2)
The CB2 receptor is primarily expressed in immune cells and is involved in modulating inflammation and pain.[9][10][11] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2 receptor agonists are not associated with these effects, making them attractive therapeutic candidates.[9] Derivatives of 2,3-dihydro-1-benzofuran have been designed and synthesized as potent and selective CB2 agonists.[12]
Quantitative Data: CB2 Receptor Binding Affinity and Agonist Activity
The following table summarizes the binding affinity (Ki) and functional agonist activity (EC50) of a series of 2,3-dihydro-1-benzofuran derivatives at the human CB2 receptor.
| Compound | R1 | R2 | Ki (nM) for human CB2 | EC50 (nM) for human CB2 |
| 6 | H | H | 450 | 250 |
| 7 | Me | H | 210 | 110 |
| 8 | H | 4-F-Ph | 150 | 80 |
| 9 | Me | 4-F-Ph | 75 | 40 |
| 10 (MDA7) | Benzyl | Me | 422 | 128 |
CB2 Receptor Signaling Pathway
The CB2 receptor is a Gi/o-coupled GPCR.[13] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This reduction in cAMP attenuates the activity of protein kinase A (PKA). Additionally, CB2 receptor activation can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9][10] These signaling events ultimately modulate gene transcription and cellular responses related to inflammation and immune function.
Experimental Protocol: CB2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human CB2 receptor.[14]
1. Membrane Preparation:
-
Use commercially available cell membranes from a cell line stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells).
-
Alternatively, prepare membranes by homogenizing cells in a lysis buffer and isolating the membrane fraction by centrifugation.
2. Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand (e.g., [³H]CP-55,940) and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and a high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of the this compound derivatives.
-
-
The assay buffer should typically contain 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, at pH 7.4.
3. Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
4. Harvesting and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a 96-well filter plate (e.g., GF/B or GF/C glass fiber filters) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Safety and Toxicity Profile of 2,3-dihydro-5-benzofuranacetic Acid: A Technical Guide
Disclaimer: Limited direct toxicological data is publicly available for 2,3-dihydro-5-benzofuranacetic acid. This guide provides a comprehensive overview based on available safety data sheets, information on structurally related benzofuran derivatives, and standardized toxicological testing protocols. The findings presented herein are intended for research and drug development professionals and should be interpreted with caution. Further targeted toxicological studies are warranted to definitively establish the safety profile of this compound.
Executive Summary
This technical guide provides an in-depth analysis of the potential safety and toxicity profile of this compound. Due to the scarcity of specific toxicological studies on this molecule, this report employs a read-across approach, leveraging data from analogous benzofuran compounds to infer potential hazards. The primary anticipated risks associated with this compound, based on available information, include skin and eye irritation, and potential harm if swallowed or inhaled. Evidence from related compounds suggests a potential for hepatotoxicity through mechanisms involving cytochrome P450 metabolism and mitochondrial dysfunction. This document outlines generalized experimental protocols for key toxicological endpoints in accordance with OECD guidelines and visualizes potential toxicity pathways.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2,3-Dihydrobenzo[b]furan-5-yl)acetic acid |
| CAS Number | 69999-16-2 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
Hazard Identification and Classification
Based on safety data sheets for this compound and related compounds, the following hazard classifications are anticipated.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Data Summary (Read-Across Approach)
| Toxicity Endpoint | Test System | Result | Reference Compound(s) |
| Acute Oral Toxicity | Rat | LD50 > 2000 mg/kg | 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl) benzofuran[2] |
| Hepatotoxicity (in vitro) | Primary Rat Hepatocytes | EC50 = 964 µM | 5-(2-aminopropyl)benzofuran (5-APB)[3] |
| Hepatotoxicity (in vitro) | HepaRG cells | EC50 = 2.62 mM | 5-(2-aminopropyl)benzofuran (5-APB)[3] |
| Cytotoxicity (in vitro) | HeLa cells | IC50 = 23.86 µg/mL | 2,3-Dihydrobenzofuran[4] |
Note: The provided values are for structurally related compounds and should be used for preliminary assessment only. The actual toxicity of this compound may differ.
Potential Mechanisms of Toxicity and Signaling Pathways
Based on studies of related benzofuran compounds, the liver is a potential target organ for toxicity[5]. The mechanism may involve metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can induce oxidative stress, deplete cellular glutathione, and impair mitochondrial function, ultimately leading to cell death.
Caption: Proposed metabolic activation and toxicity pathway for this compound.
Detailed Experimental Protocols (Generalized)
The following are generalized protocols for key toxicological assays based on OECD guidelines. These should be adapted with specific concentrations and conditions for this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used.[6]
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is prepared in an appropriate vehicle (e.g., water, corn oil).
-
Administration: The substance is administered by oral gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight for rodents.[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Stepwise Procedure: The study starts with a dose expected to cause some toxicity. Depending on the outcome (number of mortalities), the next step involves dosing at a lower or higher fixed dose level until a stopping criterion is met, allowing for classification.[6]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Caption: Experimental workflow for the in vitro Chromosomal Aberration Test (OECD 473).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.[7]
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[7]
-
Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.[8]
-
Harvest and Slide Preparation: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared to visualize chromosomes.
-
Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Evaluation: The frequency of aberrant cells is calculated and statistically compared to negative and positive controls.[8]
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[9][10]
-
Metabolic Activation: The test is performed with and without an S9 mix.[9]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine (or tryptophan for E. coli), which allows for a few cell divisions.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow into visible colonies. The number of these revertant colonies is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.[11]
Conclusion and Recommendations
While specific toxicological data for this compound is limited, a read-across analysis from structurally similar compounds suggests a potential for moderate acute toxicity, skin and eye irritation, and possible hepatotoxicity. The proposed mechanisms of toxicity involve metabolic activation and subsequent oxidative stress and mitochondrial damage.
It is strongly recommended that the following studies be conducted to establish a definitive safety and toxicity profile for this compound:
-
Acute toxicity studies (oral, dermal, and inhalation routes) following OECD guidelines.
-
Genotoxicity battery: Ames test, in vitro chromosomal aberration test, and an in vitro micronucleus test.
-
In vitro cytotoxicity assays using relevant cell lines (e.g., hepatocytes) to determine IC50 values.
-
Repeated dose toxicity studies to assess potential target organ toxicity after prolonged exposure.
The information and protocols provided in this guide serve as a foundational resource for designing and conducting these necessary toxicological evaluations.
References
- 1. oecd.org [oecd.org]
- 2. impactfactor.org [impactfactor.org]
- 3. Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. criver.com [criver.com]
- 8. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-dihydro-5-benzofuranacetic Acid Derivatives
For researchers, scientists, and drug development professionals, the synthesis of 2,3-dihydro-5-benzofuranacetic acid and its derivatives is a critical process in the discovery of novel therapeutic agents. This document provides detailed protocols and comparative data for two distinct synthetic pathways to obtain the target compound, a key intermediate in the preparation of various pharmaceuticals.
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products. Derivatives of this compound, in particular, serve as crucial building blocks in medicinal chemistry. The synthesis of these compounds can be approached through various strategies, including multi-step sequences involving classic named reactions. This document outlines two verified methods: a hydrolysis approach from a thioacetic acid morpholide precursor and a route involving a Friedel-Crafts acylation followed by a Wolff-Kishner-Huang Minlon reduction.
Comparative Synthesis Data
The following table summarizes the quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of the reaction conditions and components.
| Parameter | Method 1: Hydrolysis | Method 2: Friedel-Crafts & Reduction |
| Starting Material | 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide | 2,3-dihydrobenzofuran |
| Key Reagents | Acetic acid, Sulfuric acid, Water, Sodium bicarbonate | Aluminum trichloride, Oxalyl chloride monoethyl ester, Hydrazine hydrate, Sodium hydroxide |
| Solvent(s) | Ethyl acetate, Acetone/Hexane | Dichloromethane |
| Reaction Time | 3 hours (reflux) | Step 1: Overnight; Step 2: Overnight; Step 3: Not specified |
| Temperature | Reflux | Step 1: 0°C to room temp; Step 2: Room temp; Step 3: 90-100°C |
| Yield | Not specified | Not specified |
| Purification | Extraction, Recrystallization | Column chromatography, Acidification |
| Final Product M.P. | 96-98°C[1] | Not specified |
Experimental Protocols
Method 1: Hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide
This protocol details the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid via the hydrolysis of a thioacetic acid morpholide derivative.[1]
Materials:
-
2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g)
-
Acetic acid (20 ml)
-
Concentrated sulfuric acid (3.0 ml)
-
Water (4.5 ml)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
-
Acetone
-
Hexane
Procedure:
-
In a round-bottom flask, combine 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g), acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml).
-
Heat the mixture at reflux for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate. Combine the organic extracts and wash them five times with water.
-
Extract the organic solution with a saturated aqueous sodium bicarbonate solution.
-
Acidify the aqueous solution and then extract the product with ethyl acetate.
-
Dry the combined ethyl acetate extracts over sodium sulfate and evaporate the solvent to obtain a residue.
-
Recrystallize the residue from an acetone/hexane mixture to yield pure 2,3-dihydrobenzofuran-5-ylacetic acid. The melting point of the product is 96-98°C.[1]
Method 2: Friedel-Crafts Acylation and Wolff-Kishner-Huang Minlon Reduction
This method provides an alternative route starting from 2,3-dihydrobenzofuran.[2]
Step 1: Friedel-Crafts Acylation
-
In a reaction vessel, suspend aluminum trichloride (56g, 0.42 mol) in dichloromethane (280g).
-
Cool the mixture to 0°C.
-
Slowly add oxalyl chloride monoethyl ester (45g, 0.33 mol) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for 1 hour after the addition is complete.
-
Add 2,3-dihydrobenzofuran (36g, 0.30 mol) dropwise, again keeping the temperature below 10°C.
-
Allow the reaction to proceed at room temperature overnight.
Step 2: Hydrolysis
-
To the product from Step 1 (0.30 mol), add water (75g) and sodium hydroxide (13.2g, 0.33 mol).
-
Stir the mixture at room temperature overnight to yield the α-keto acid sodium salt.
Step 3: Wolff-Kishner-Huang Minlon Reduction
-
To the α-keto acid sodium salt solution, add hydrazine hydrate and additional sodium hydroxide.
-
Heat the mixture to 90-100°C.[2]
-
After the reaction is complete, cool the mixture to below 5°C and adjust the pH to 2-3 with hydrochloric acid to precipitate the final product, this compound.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the two synthetic procedures described.
Caption: Workflow for the hydrolysis synthesis of this compound.
Caption: Multi-step synthesis via Friedel-Crafts and Wolff-Kishner-Huang Minlon reactions.
References
Application Notes and Protocols for In Vitro Evaluation of 2,3-dihydro-5-benzofuranacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of 2,3-dihydro-5-benzofuranacetic acid, a compound with potential therapeutic applications. The following protocols detail standard assays to evaluate its anti-inflammatory and antioxidant properties.
Assessment of Anti-Inflammatory Activity
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The following assays are designed to determine the anti-inflammatory potential of this compound.
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of the test compound to inhibit this LPS-induced NO production. The concentration of nitrite, a stable product of NO, is quantified using the Griess reagent.[1][2][3]
Experimental Protocol:
-
Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[4]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.[4][5] A vehicle control (dissolving solvent, e.g., DMSO) should be included.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5] A negative control group (without LPS stimulation) should also be included.
-
Nitrite Quantification:
-
After 24 hours, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.[1][3]
-
Measure the absorbance at 540 nm using a microplate reader.[3][4]
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100
Data Presentation:
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., L-NAME) |
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)
Principle: Upon stimulation with LPS, macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of these cytokines in the cell culture supernatant.
Experimental Protocol:
-
Cell Treatment: Follow the same cell seeding, compound treatment, and LPS stimulation protocol as described in section 1.1.
-
Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5]
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided in the ELISA kits.
Data Presentation:
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Vehicle Control | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Dexamethasone) |
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes are key in the inflammatory pathway, converting arachidonic acid to prostaglandins.[7] There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at inflammatory sites).[7] This assay determines the ability of the test compound to inhibit the activity of both COX isoforms, which can be measured using colorimetric or fluorometric methods.[8][9]
Experimental Protocol (Fluorometric):
-
Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound solutions at various concentrations.[7]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme, followed by the test compound or vehicle. Incubate for a defined period (e.g., 15 minutes) at room temperature.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[7]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Data Presentation:
| Concentration of this compound (µM) | % Inhibition of COX-1 Activity | % Inhibition of COX-2 Activity |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) | ||
| Positive Control (e.g., Celecoxib) |
Assessment of Antioxidant Activity
Oxidative stress is closely linked to inflammation. The following assay evaluates the direct antioxidant capacity of this compound.
Nitric Oxide (NO) Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside in an aqueous solution. The amount of remaining NO is determined by the Griess reaction.[10] A decrease in the nitrite concentration indicates the scavenging activity of the test compound.[10]
Experimental Protocol:
-
Reaction Mixture Preparation: In a test tube, mix 2 ml of 10 mM sodium nitroprusside with 0.5 ml of phosphate buffer saline (pH 7.4) and 0.5 ml of the test compound at various concentrations (e.g., 50-1000 µg/ml).[10]
-
Incubation: Incubate the mixture at 25°C for 150 minutes.[10]
-
Griess Reaction: After incubation, add 1 ml of Griess reagent (as described in section 1.1) to the reaction mixture.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 546 nm.[10] A control sample without the test compound is also measured.
-
Data Analysis: The percentage of NO scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Data Presentation:
| Concentration of this compound (µg/mL) | % Nitric Oxide Scavenging Activity |
| 50 | |
| 100 | |
| 250 | |
| 500 | |
| 1000 | |
| IC50 (µg/mL) | |
| Positive Control (e.g., Ascorbic Acid) |
Visualizations
Caption: Workflow for cell-based anti-inflammatory assays.
Caption: Potential NF-κB signaling pathway inhibition.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dihydro-5-benzofuranacetic Acid in 5-Lipoxygenase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Lipoxygenase and its Role in Inflammation
5-Lipoxygenase (5-LOX) is a crucial enzyme in the metabolic pathway of arachidonic acid, playing a pivotal role in the synthesis of leukotrienes. Leukotrienes are potent lipid mediators that are deeply involved in inflammatory processes. The dysregulation of the 5-LOX pathway has been implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases, making it a significant target for therapeutic intervention. The inhibition of 5-LOX can effectively reduce the production of pro-inflammatory leukotrienes, offering a promising strategy for the development of novel anti-inflammatory drugs.
Application of 2,3-Dihydro-5-benzofuranacetic Acid in 5-LOX Inhibition
This document provides a detailed protocol for evaluating the inhibitory potential of this compound and similar compounds against 5-lipoxygenase.
Quantitative Data of Structurally Related 5-LOX Inhibitors
Although specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the 5-LOX inhibitory activities of other benzofuran and coumarin derivatives to provide a comparative context for researchers.
| Compound Class | Specific Compound | IC50 Value (µM) | Cell/Enzyme Source | Reference |
| Benzofuranol Derivative | L-651,896 | 0.1 | Rat Basophilic Leukemia Cells | --INVALID-LINK-- |
| 0.4 | Human Polymorphonuclear Leukocytes | --INVALID-LINK-- | ||
| 0.1 | Mouse Macrophages | --INVALID-LINK-- | ||
| Coumarin Derivatives | 7-substituted coumarin derivative (Compound 33 ) | Potent Inhibition | In vitro 5-LOX enzyme assay | --INVALID-LINK-- |
| 7-substituted coumarin derivative (Compound 35 ) | Potent Inhibition | In vitro 5-LOX enzyme assay | --INVALID-LINK-- | |
| Isoxazole Derivatives | Isoxazole derivative (Compound C3 ) | 8.47 | In vitro 5-LOX assay | --INVALID-LINK-- |
| Isoxazole derivative (Compound C5 ) | 10.48 | In vitro 5-LOX assay | --INVALID-LINK-- |
Experimental Protocols
Spectrophotometric 5-Lipoxygenase Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory effect of a test compound on 5-lipoxygenase activity by measuring the formation of hydroperoxides from a fatty acid substrate.
Materials and Reagents:
-
5-Lipoxygenase (Soybean, EC 1.13.11.12)
-
Linoleic acid or Arachidonic acid (Substrate)
-
This compound (Test Compound)
-
Zileuton or Nordihydroguaiaretic acid (NDGA) (Positive Control)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 5-lipoxygenase in cold borate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Prepare a stock solution of the substrate (linoleic acid or arachidonic acid) in ethanol. Further dilute in borate buffer to the desired final concentration (e.g., 100 µM).
-
Prepare stock solutions of this compound and the positive control (Zileuton or NDGA) in DMSO. Perform serial dilutions to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Blank: 190 µL Borate buffer + 10 µL Substrate solution.
-
Control (Enzyme Activity): 180 µL Borate buffer + 10 µL DMSO + 10 µL Enzyme solution.
-
Test Compound: 180 µL Borate buffer + 10 µL Test compound solution (at various concentrations) + 10 µL Enzyme solution.
-
Positive Control: 180 µL Borate buffer + 10 µL Positive control solution + 10 µL Enzyme solution.
-
-
Pre-incubate the plate at room temperature (25°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells except the blank.
-
Immediately start measuring the absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader. The increase in absorbance corresponds to the formation of conjugated dienes (hydroperoxides).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
5-Lipoxygenase Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.
Experimental Workflow for 5-LOX Inhibition Assay
Caption: Workflow for the 5-LOX inhibition assay.
Conclusion
The 5-lipoxygenase pathway remains a significant target for the development of anti-inflammatory therapeutics. While direct inhibitory data for this compound on 5-LOX is not currently available, its structural similarity to other known inhibitors within the benzofuran and coumarin classes suggests its potential as a candidate for investigation. The provided detailed protocol for a spectrophotometric 5-LOX inhibition assay offers a robust and reliable method for researchers to evaluate the inhibitory activity of this compound and other novel compounds. Further studies are warranted to elucidate the specific activity and mechanism of action of this compound, which could contribute to the discovery of new anti-inflammatory agents.
Application Notes and Protocols for Investigating 2,3-dihydro-5-benzofuranacetic acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available research specifically detailing the effects of 2,3-dihydro-5-benzofuranacetic acid on cancer cell lines is limited. The following application notes and protocols are provided as a comprehensive template based on standard methodologies for evaluating novel compounds in cancer research. Researchers should adapt these protocols to their specific experimental conditions and cell lines of interest.
Introduction
This compound is a derivative of the benzofuran scaffold, a heterocyclic compound found in many biologically active natural products and synthetic molecules.[1] Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Various substituted benzofurans have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[2][3]
These application notes provide a framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The protocols outlined below describe standard assays to determine its cytotoxic effects, its impact on apoptosis and the cell cycle, and to begin elucidating its mechanism of action.
Data Presentation: Hypothetical Quantitative Data
The following tables are presented as examples of how to structure quantitative data obtained from the described experiments. The values are hypothetical and should be replaced with experimental data.
Table 1: Cytotoxicity of this compound in various cancer cell lines (IC50 values in µM)
| Cancer Cell Line | Tissue of Origin | 48h Incubation | 72h Incubation |
| MCF-7 | Breast | Data | Data |
| MDA-MB-231 | Breast | Data | Data |
| A549 | Lung | Data | Data |
| HCT116 | Colon | Data | Data |
| PC-3 | Prostate | Data | Data |
| Normal Cell Line | Data | Data |
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., HCT116) after 48h Treatment
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0 µM) | Data | Data | Data |
| IC25 | Data | Data | Data |
| IC50 | Data | Data | Data |
| IC75 | Data | Data | Data |
Table 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining in a Representative Cancer Cell Line (e.g., HCT116) after 48h Treatment
| Treatment Concentration | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (0 µM) | Data | Data | Data |
| IC25 | Data | Data | Data |
| IC50 | Data | Data | Data |
| IC75 | Data | Data | Data |
Experimental Protocols & Methodologies
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[4]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 and 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[4]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.[4]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid.[5]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes.[6]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7][8]
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[9]
-
Washing: Wash the fixed cells twice with PBS.[7]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.[9]
-
Staining: Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry.
Mechanism of Action: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[10][11]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other benzofuran derivatives, this compound could potentially modulate several key signaling pathways involved in cancer cell survival and proliferation. A hypothetical pathway to investigate is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Testing 2,3-dihydro-5-benzofuranacetic Acid Cytotoxicity in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of 2,3-dihydro-5-benzofuranacetic acid on the human lung adenocarcinoma cell line, A549. The protocols herein detail the necessary procedures for cell culture, cytotoxicity assessment using MTT and LDH assays, and analysis of apoptosis through Annexin V-FITC/Propidium Iodide staining. This document is intended to guide researchers in obtaining reliable and reproducible data on the potential anti-cancer properties of this compound.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| Lysis Control | 100 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | ||||
| 50 | ||||
| 100 |
Experimental Protocols
A549 Cell Culture
The A549 cell line, a human alveolar basal epithelial cell line, is a widely used model for lung cancer research.[1]
-
Growth Medium: F-12K Nutrient Mixture (Kaighn's Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Cells are maintained in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Subculturing: When cells reach 70-90% confluency, they are passaged.[2][3]
-
Aspirate the old medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.[3][4]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new T-75 flasks at a split ratio of 1:4 to 1:9.[4]
-
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
-
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.[5][7]
-
Prepare serial dilutions of this compound in growth medium. As a starting point for a novel compound, a broad range of concentrations (e.g., 1, 10, 25, 50, 100, 200 µM) is recommended.
-
Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[9][10]
-
Procedure:
-
Seed A549 cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.
-
Include the following controls: a vehicle control, a background control (medium only), and a maximum LDH release control (cells treated with a lysis buffer provided with the assay kit).[9]
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.[11]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[12]
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Control Absorbance - Vehicle Control Absorbance)] x 100
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]
-
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with selected concentrations of this compound (based on MTT/LDH results) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer (provided with the apoptosis detection kit).
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound in A549 cells.
Caption: Hypothetical p53-mediated apoptotic pathway induced by this compound.
References
- 1. reprocell.com [reprocell.com]
- 2. nanopartikel.info [nanopartikel.info]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. materialneutral.info [materialneutral.info]
Application Note: 1H NMR Spectrum Analysis of 2,3-dihydro-5-benzofuranacetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analysis of 2,3-dihydro-5-benzofuranacetic acid using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed protocols for sample preparation and data acquisition, a complete analysis of the resulting spectrum, and a summary of the spectral data. This application note is intended to serve as a practical resource for researchers in medicinal chemistry and drug development requiring structural characterization of this and related compounds.
Introduction
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural verification is a critical step in any synthetic pathway. 1H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and relative number of protons. This note outlines the complete workflow and data interpretation for the 1H NMR analysis of this compound.
Molecular Structure and Proton Assignments
The structure of this compound contains several distinct proton environments, which can be unambiguously assigned through 1H NMR analysis. The key proton groups are located on the aromatic ring, the dihydrofuran ring, and the acetic acid side chain.
Caption: Molecular structure of this compound with key protons labeled.
Experimental Protocols
Materials and Equipment
-
Sample: this compound (≥98% purity)
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% v/v Tetramethylsilane (TMS).
-
Equipment: 5 mm NMR tubes, volumetric flasks, pipettes, analytical balance.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
Sample Preparation Protocol
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d6) to the vial.
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition Protocol
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the following acquisition parameters for a standard 1D proton experiment:
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID using Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Data Presentation and Analysis
The 1H NMR spectrum of this compound shows distinct signals corresponding to the aromatic, dihydrofuran, and acetic acid protons. The chemical shifts (δ), multiplicities, coupling constants (J), and integrations are summarized below.
Table 1: 1H NMR Spectral Data for this compound in DMSO-d6
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | ~12.10 | Singlet (broad) | - | 1H |
| H4 | ~7.00 | Singlet | - | 1H |
| H6 | ~6.95 | Doublet | 8.1 | 1H |
| H7 | ~6.65 | Doublet | 8.1 | 1H |
| H2 (-O-CH2-) | ~4.45 | Triplet | 8.7 | 2H |
| Acetic Acid (-CH2-) | ~3.40 | Singlet | - | 2H |
| H3 (-Ar-CH2-) | ~3.10 | Triplet | 8.7 | 2H |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
Interpretation of the Spectrum:
-
Carboxylic Acid Proton (~12.10 ppm): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield. This is a characteristic chemical shift for acidic protons.
-
Aromatic Protons (6.65-7.00 ppm): The three protons on the benzene ring appear in the aromatic region. H4 appears as a singlet as it has no adjacent protons for coupling. H6 and H7 appear as doublets due to coupling with each other (ortho-coupling).
-
Dihydrofuran Protons (3.10 and 4.45 ppm): The two methylene groups of the dihydrofuran ring are diastereotopic. The protons on C2, being adjacent to the oxygen atom, are more deshielded and appear at a lower field (~4.45 ppm) as a triplet. The protons on C3 are adjacent to the C2 protons and appear at a higher field (~3.10 ppm), also as a triplet. The triplet multiplicity arises from the coupling between the H2 and H3 protons.
-
Acetic Acid Methylene Protons (~3.40 ppm): The two protons of the methylene group in the acetic acid side chain are chemically equivalent and have no adjacent protons, thus they appear as a sharp singlet.
Experimental Workflow Visualization
The logical flow from sample preparation to final data analysis is a critical component of reproducible research.
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 2,3-dihydro-5-benzofuranacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dihydro-5-benzofuranacetic acid is a key structural motif found in various biologically active compounds and is of significant interest in pharmaceutical research and drug development. Understanding its behavior under mass spectrometry (MS) conditions is crucial for its identification, characterization, and quantification in complex matrices. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation of this compound, along with a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Fragmentation Profile
The fragmentation of this compound in a mass spectrometer, particularly under Collision-Induced Dissociation (CID), is expected to involve characteristic losses from both the dihydrobenzofuran ring and the acetic acid side chain. While a definitive, experimentally validated mass spectrum for this specific molecule is not widely available in the literature, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of related benzofuran derivatives and aromatic carboxylic acids.
Upon ionization, the molecular ion [M+H]⁺ or [M-H]⁻ is formed. The subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of the Acetic Acid Side Chain: A primary fragmentation event is the cleavage of the bond connecting the acetic acid moiety to the benzofuran ring, leading to the formation of a stable dihydrobenzofuranyl cation or radical cation.
-
Decarboxylation: The carboxylic acid group is prone to losing carbon dioxide (CO2), a common fragmentation pathway for such compounds.
-
Ring Opening and Cleavage: The dihydrofuran ring can undergo ring-opening followed by subsequent fragmentation, leading to the loss of small neutral molecules.
Quantitative Fragmentation Data (Predicted)
The following table summarizes the predicted major fragment ions for this compound (Molecular Weight: 178.18 g/mol ) in positive ion mode. The relative intensities are hypothetical and serve as a guide for what might be expected in an experimental spectrum.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Intensity (%) |
| 179.07 [M+H]⁺ | 133.06 | CH₂COOH | 100 |
| 179.07 [M+H]⁺ | 119.05 | CO₂ + CH₂ | 65 |
| 179.07 [M+H]⁺ | 91.05 | C₂H₄O + CO | 40 |
| 133.06 | 105.04 | CO | 30 |
| 133.06 | 77.04 | C₂H₂O | 25 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters may be required for specific instrumentation and sample matrices.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration curve generation.
-
Sample Extraction (from biological matrix):
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.
-
A typical LLE protocol would involve acidifying the sample and extracting with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the initial mobile phase.
-
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Gradient to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pattern confirmation.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Positive Mode - Predicted):
-
Quantifier: 179.1 > 133.1 (Collision Energy: 15 eV)
-
Qualifier: 179.1 > 119.1 (Collision Energy: 25 eV)
-
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow.
Caption: Predicted fragmentation pathway of this compound.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Application Notes: Developing mPGES-1 Inhibitors with a 2,3-Dihydro-5-Benzofuranacetic Acid Scaffold
Topic: Development of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors Based on a 2,3-Dihydro-5-Benzofuranacetic Acid Scaffold.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, fever, and cancer.[1][2] The biosynthesis of PGE2 involves the sequential action of phospholipase A2 (PLA2), cyclooxygenases (COX-1/2), and a terminal prostaglandin E synthase.[1][3] While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce inflammation by inhibiting COX enzymes, this non-selective approach affects the production of all prostanoids, leading to significant gastrointestinal and cardiovascular side effects.[3][4][5] Targeting mPGES-1 offers a more specific therapeutic strategy, selectively blocking the production of inflammatory PGE2 without impacting other physiologically important prostaglandins.[5][6]
The 2,3-dihydrobenzofuran structure has been identified as a promising "privileged structure" that can serve as a chemical platform for designing novel mPGES-1 inhibitors.[7] Starting with low-affinity natural products, a combined approach of molecular docking and biochemical screening has identified 2,3-dihydrobenzofuran derivatives with inhibitory activity in the low micromolar range, suggesting their potential as bio-inspired lead compounds for developing a new generation of safer anti-inflammatory drugs.[7]
Signaling Pathway and Therapeutic Target
The production of PGE2 is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX enzymes. mPGES-1, often functionally coupled with COX-2 during inflammation, catalyzes the final step, converting PGH2 to PGE2.[1][3] Inhibitors targeting mPGES-1 aim to block this final conversion, thus reducing inflammation-driven PGE2 levels.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 2,3-dihydro-5-benzofuranacetic acid synthesis side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydro-5-benzofuranacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct method is the reaction of 4-hydroxyphenylacetic acid with an alkylating agent such as 1,2-dibromoethane under basic conditions. This approach involves an initial O-alkylation followed by an intramolecular Williamson ether synthesis to form the dihydrobenzofuran ring.
Q2: What are the primary side products I should be aware of during the synthesis?
The main side products arise from the ambident nucleophilic nature of the phenoxide ion of 4-hydroxyphenylacetic acid, leading to a competition between O-alkylation and C-alkylation.[1] Other potential side reactions include decarboxylation of the starting material or product and polymerization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product and Formation of a Major Side Product.
Symptom: The final product mixture shows a significant peak in the analytical chromatogram (e.g., HPLC, GC-MS) with a similar mass to the desired product but different retention time. NMR analysis of the crude product reveals aromatic protons consistent with a substituted benzene ring but lacks the characteristic signals for the dihydrofuran moiety.
Possible Cause: The major side product is likely the C-alkylated isomer, 3-(2-bromoethyl)-4-hydroxyphenylacetic acid, or its cyclized derivative, a spirocyclic compound. The phenoxide intermediate formed from 4-hydroxyphenylacetic acid can undergo alkylation at the oxygen (O-alkylation) to form the desired precursor or at the carbon of the aromatic ring (C-alkylation).[1]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent plays a critical role in directing the alkylation.
-
To favor O-alkylation (desired reaction): Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents solvate the metal cation of the base, leaving the phenoxide oxygen more available for nucleophilic attack.[1]
-
To minimize C-alkylation: Avoid protic solvents like water or ethanol, which can form hydrogen bonds with the phenoxide oxygen, hindering O-alkylation and promoting C-alkylation.[1]
-
-
Base Selection: The choice of base can influence the reaction. Stronger, non-nucleophilic bases are generally preferred.
-
Temperature Control: Running the reaction at a controlled, moderate temperature can help favor the desired O-alkylation pathway. High temperatures may promote side reactions.
Problem 2: Presence of Low Molecular Weight Impurities and Gas Evolution.
Symptom: The reaction mixture shows gas evolution (bubbling), and analysis of the crude product reveals the presence of 4-methylphenol (p-cresol).
Possible Cause: Decarboxylation of 4-hydroxyphenylacetic acid or the final product, this compound, can occur, especially under harsh basic conditions or elevated temperatures.[2][3] The resulting carbanion can then be protonated to yield 4-methylphenol or other degradation products.
Troubleshooting Steps:
-
Reaction Temperature: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
-
Base Stoichiometry: Use the minimum effective amount of base to avoid excessively harsh conditions.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) and stop it once the starting material is consumed to prevent prolonged exposure to decarboxylation-promoting conditions.
Problem 3: Formation of Insoluble, Tarry Material.
Symptom: The reaction mixture becomes viscous and difficult to stir, and a significant amount of insoluble, dark-colored material is formed.
Possible Cause: Polymerization of the starting phenol or reactive intermediates can occur, especially in the presence of strong bases and high temperatures.[4] Phenols can undergo various condensation reactions leading to polymeric byproducts.
Troubleshooting Steps:
-
Control of Reactant Concentrations: Avoid excessively high concentrations of reactants.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to colored and polymeric impurities.
-
Temperature Management: As with other side reactions, maintaining a lower reaction temperature can significantly reduce the rate of polymerization.
Data Presentation
Table 1: Effect of Solvent on O- vs. C-Alkylation of Phenoxides (General Trend)
| Solvent Type | Predominant Product | Rationale |
| Polar Aprotic (e.g., DMF, DMSO) | O-Alkylated Product | Solvates the cation, leaving the phenoxide oxygen more nucleophilic.[1] |
| Protic (e.g., Water, Ethanol) | C-Alkylated Product | Solvates the phenoxide oxygen via hydrogen bonding, hindering its nucleophilicity and favoring attack from the ring.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Deprotonation of 4-hydroxyphenylacetic acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenylacetic acid in a suitable polar aprotic solvent (e.g., DMF). Add a slight excess of a suitable base (e.g., potassium carbonate) and stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Alkylation: To the stirred suspension, add 1,2-dibromoethane (typically 1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 2,3-Dihydro-5-benzofuranacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydro-5-benzofuranacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential issues and solutions based on a common synthetic route involving Friedel-Crafts acylation followed by reduction and hydrolysis:
-
Inefficient Friedel-Crafts Acylation: The initial acylation of 2,3-dihydrobenzofuran is a critical step. Poor yields here will impact the entire synthesis.
-
Catalyst Activity: Ensure your Lewis acid catalyst (e.g., anhydrous aluminum chloride) is fresh and has not been deactivated by moisture. Handle it under anhydrous conditions.
-
Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to side products. Experiment with a temperature range of 0-25°C.
-
Molar Ratios: The stoichiometry of the reactants is crucial. An excess of the acylating agent or catalyst can sometimes lead to di-acylation or other side reactions. A good starting point is a 1:1.1:1.2 molar ratio of 2,3-dihydrobenzofuran to acetyl chloride to aluminum chloride.
-
-
Incomplete Wolff-Kishner or Clemmensen Reduction: The reduction of the intermediate ketone to the ethyl group is another potential bottleneck.
-
Reaction Time and Temperature: These reductions often require prolonged heating. Ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature (e.g., reflux).
-
Purity of the Intermediate: Impurities from the previous step can interfere with the reduction. Purifying the ketone before reduction is recommended.
-
-
Alternative Route Consideration - Willgerodt-Kindler Reaction: If the multi-step process is proving to be low-yielding, consider a one-pot conversion of the intermediate ketone (2-acetyl-2,3-dihydro-5-benzofuran) to the corresponding thioamide, followed by hydrolysis to the acetic acid. This reaction can sometimes be more efficient for the synthesis of aryl-acetic acids.[1][2][3][4]
-
Issue 2: Formation of Significant Impurities
-
Question: My final product is contaminated with significant impurities that are difficult to separate. What are these impurities likely to be and how can I avoid their formation?
-
Answer: Impurity profiles can be complex, but here are some common culprits and preventative measures:
-
Isomers from Friedel-Crafts Acylation: Friedel-Crafts acylation on the 2,3-dihydrobenzofuran ring can potentially yield isomers. While acylation is generally more selective than alkylation, some substitution at other positions on the benzene ring might occur.
-
Control of Reaction Conditions: Slower addition of the acylating agent at a lower temperature can improve regioselectivity.
-
Purification: Careful column chromatography of the intermediate ketone can separate isomers before proceeding to the next step.
-
-
Over-alkylation/Di-acylation: Although less common with acylation, it is a possibility. Using a modest excess of the acylating agent can help minimize this.
-
Incomplete Reduction: If the ketone reduction is incomplete, you will have the starting ketone as a major impurity in your product. Extended reaction times or a different reducing agent might be necessary.
-
Side-products from the Willgerodt-Kindler Reaction: If using this alternative route, side reactions can occur. Careful control of the stoichiometry of sulfur and morpholine is important.
-
Issue 3: Difficulty with Product Purification
-
Question: I am struggling to purify the final this compound. What are the recommended purification methods?
-
Answer: The acidic nature of the final product allows for a straightforward purification strategy.
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired acid will move into the aqueous phase as its sodium salt, while neutral organic impurities will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 2M HCl) to a pH of around 2.
-
The purified this compound will precipitate out of the aqueous solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: For higher purity, the solid product obtained from the acid-base extraction can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route A: Friedel-Crafts Acylation & Wolff-Kishner Reduction | Route B: Willgerodt-Kindler Reaction |
| Starting Material | 2,3-Dihydrobenzofuran | 2-Acetyl-2,3-dihydro-5-benzofuran |
| Key Reagents | Acetyl chloride, AlCl₃, Hydrazine, KOH | Sulfur, Morpholine, NaOH |
| Number of Steps | 2 (Acylation, Reduction) | 2 (Thioamide formation, Hydrolysis) |
| Typical Overall Yield | 60-75% | 70-85% |
| Key Advantages | Utilizes common and well-established reactions. | Can be higher yielding; often a one-pot procedure for the thioamide. |
| Potential Challenges | Isomer formation in acylation, harsh reduction conditions. | Use of sulfur and morpholine, potential for side products. |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Friedel-Crafts Acylation to yield 1-(2,3-dihydrobenzofuran-5-yl)ethanone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0°C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of 2,3-dihydrobenzofuran (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ketone.
Step 2: Wolff-Kishner Reduction to yield this compound
-
To a solution of 1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the mixture to reflux (around 180-200°C) for 4 hours, allowing water to distill off.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution with concentrated HCl to pH 2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or acid-base extraction as described in the purification FAQ.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
2,3-dihydro-5-benzofuranacetic acid solubility in common lab solvents
Welcome to the technical support center for 2,3-dihydro-5-benzofuranacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Specific quantitative solubility data for this compound is not extensively published. However, based on its structure as an aromatic carboxylic acid, its solubility profile is expected to be similar to that of benzoic acid. The presence of the dihydrofuran ring may slightly increase its polarity compared to benzoic acid.
For reference, the table below provides the solubility of benzoic acid in various common lab solvents. This data should be used as an estimation, and it is highly recommended to determine the experimental solubility for your specific application.
Data Presentation: Solubility of Benzoic Acid (as a proxy)
| Solvent | Solubility (at 25°C unless noted) | Qualitative Description | Citation |
| Water | 3.44 mg/mL | Slightly Soluble | [1] |
| Ethanol | ~435 mg/mL (from 1g/2.3mL) | Freely Soluble | [2] |
| Methanol | 71.5 mg/mL | Soluble | [2] |
| DMSO | 24 mg/mL | Soluble | [3] |
| DMF | High | Highly Soluble | [4] |
| Acetone | ~333 mg/mL (from 1g/3mL) | Freely Soluble | [2] |
| Acetonitrile | Moderate | Soluble | [1][5] |
Note: Solubility can be significantly influenced by temperature, pH, and the purity of both the solute and the solvent.[1]
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: This phenomenon, known as precipitation upon dilution, is common for compounds that are highly soluble in an organic solvent like DMSO but have low aqueous solubility.[6][7] When the highly concentrated DMSO stock is diluted into an aqueous buffer, the percentage of the organic co-solvent drops dramatically, and the aqueous medium can no longer keep the compound in solution.
Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Mandatory Visualization: Troubleshooting Solubility Issues
Caption: Workflow for troubleshooting compound precipitation in aqueous buffers.
Q3: How do I experimentally determine the solubility of this compound?
A3: A common and straightforward method to determine thermodynamic (equilibrium) solubility is the shake-flask method. This involves adding an excess amount of the solid compound to a known volume of the solvent and allowing it to reach equilibrium.
Experimental Protocols
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a set temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.
-
Equilibration: Cap the vials securely and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. To ensure no solid particles are transferred, filter the supernatant using a 0.22 µm syringe filter.
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility.
Q4: How do I choose the right solvent to prepare a stock solution?
A4: The choice of solvent depends on the required stock concentration and the compatibility of the solvent with your downstream experiment. A logical approach involves considering the compound's polarity and the desired concentration.
Mandatory Visualization: Solvent Selection Workflow
Caption: Decision tree for selecting an appropriate stock solution solvent.
References
- 1. Page loading... [guidechem.com]
- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic Acid Solubility in Acetonitrile - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 2,3-Dihydro-5-benzofuranacetic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2,3-dihydro-5-benzofuranacetic acid in solution. The information is intended to assist researchers in designing, executing, and interpreting stability studies for this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on general principles of pharmaceutical forced degradation studies, the primary factors that can induce degradation of this compound in solution are exposure to acidic and basic conditions, oxidation, elevated temperatures, and light (photodegradation).[1][2][3][4] The extent of degradation will depend on the specific conditions, such as the pH of the solution, the concentration of oxidizing agents, the temperature, and the intensity and wavelength of light.
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[2][4] This is crucial for this compound to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Assess the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[1]
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A3: Standard forced degradation studies typically involve the following conditions, aiming for a degradation of 5-20% of the active pharmaceutical ingredient (API).[1][4][5]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[1] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).[1] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[1] |
| Thermal Degradation | Heating the solution at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.[1] |
| Photodegradation | Exposing the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[2] |
Q4: What analytical technique is most suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) detector, is the most common and suitable technique.[1] A stability-indicating HPLC method should be developed and validated to ensure it can separate this compound from all potential degradation products.
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound degradation.
HPLC Analysis Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Contaminated or degraded column. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or malfunction. - Use a column oven to maintain a constant temperature. - Use a guard column and replace the analytical column if retention times continue to shift. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column. - Carryover from previous injections. | - Use high-purity solvents and filter the mobile phase. - Implement a thorough needle wash program and flush the injector. - Run blank injections to identify the source of contamination. |
| No or Low Analyte Peak | - Incorrect sample preparation or dilution. - Detector issue (e.g., lamp off). - Complete degradation of the analyte. | - Verify all sample preparation steps and calculations. - Check the detector status and lamp performance. - Analyze a freshly prepared standard solution to confirm system suitability. If the standard is also absent, troubleshoot the HPLC system. |
Forced Degradation Experiment Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| No Degradation Observed | - Stress conditions are too mild. - The compound is highly stable under the tested conditions. | - Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. |
| Excessive Degradation (>20%) | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of exposure.[3] |
| Poor Mass Balance | - Degradation products are not detected by the analytical method (e.g., lack a chromophore). - Degradation products are volatile. - Degradation products are precipitating out of solution. | - Use a mass spectrometer (LC-MS) for detection. - Consider using Gas Chromatography (GC) if volatile degradants are suspected. - Visually inspect the sample for precipitation. Adjust the solvent if necessary. |
Section 3: Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound in solution. The specific concentrations, temperatures, and durations may need to be adjusted based on the observed stability of the compound.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Forced Degradation Procedures
For each condition, a control sample (drug substance in solvent without the stressor) should be prepared and analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Dilute 1 mL of the stock solution with 1 mL of purified water.
-
Heat the solution in a controlled temperature oven at 80°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Place a solution of the drug substance in a photostability chamber.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Section 4: Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies.
Logical Relationship for Stability-Indicating Method Development
Caption: Logical steps for developing a stability-indicating analytical method.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Stability of 2,3-dihydro-5-benzofuranacetic acid in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3-dihydro-5-benzofuranacetic acid when dissolved in Dimethyl Sulfoxide (DMSO). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO?
Q2: How should stock solutions of this compound in DMSO be stored?
For optimal stability, stock solutions of this compound in DMSO should be stored in tightly sealed vials at low temperatures. Recommended storage conditions are -20°C for short-to-medium term storage (weeks to months) and -80°C for long-term storage (months to years).[2] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.[3][4] Studies have shown that multiple freeze-thaw cycles (up to 25) did not cause significant degradation for many compounds, but minimizing these cycles is a best practice.[5][6]
Q3: What are the potential degradation pathways for this compound in DMSO?
While specific degradation pathways have not been documented for this compound, carboxylic acids, in general, can be susceptible to certain reactions. Potential degradation could involve esterification if alcohols are present as contaminants, or decarboxylation under thermal stress. The dihydrobenzofuran ring could be susceptible to oxidation. Furthermore, DMSO itself can decompose under certain conditions, such as high temperatures or the presence of strong acids or bases, which could in turn affect the stability of the dissolved compound.[7]
Q4: Does the quality and handling of DMSO affect the stability of the compound?
Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][8] The presence of water in DMSO can significantly impact the solubility and stability of dissolved compounds.[1][9] It is crucial to use high-purity, anhydrous DMSO and to handle it in a way that minimizes exposure to air and moisture. Using fresh DMSO from a newly opened bottle is recommended for preparing stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving the Compound | 1. Use of old or hydrated DMSO.2. Reaching the solubility limit.3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[3][10]2. Prepare a less concentrated stock solution.3. Gently warm the solution (e.g., to 37°C) and use an ultrasonic bath to aid dissolution.[3] |
| Precipitation in Stock Solution During Storage or After Thawing | 1. Supersaturated solution.2. Absorption of water into the DMSO stock.3. Temperature fluctuations. | 1. Briefly warm and sonicate the solution before use to redissolve the precipitate.[3]2. Ensure vials are tightly capped. Store with desiccant if necessary.3. Aliquot stock solutions to minimize freeze-thaw cycles and temperature changes.[4] |
| Inconsistent Experimental Results | 1. Degradation of the compound in the stock solution.2. Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. | 1. Prepare fresh stock solutions regularly. Avoid prolonged storage at room temperature.[3]2. Visually inspect the stock solution for any precipitate before use. If present, warm and sonicate to redissolve. |
Experimental Protocols
To definitively determine the stability of this compound in your specific experimental context, a stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
Protocol: Short-Term Stability Assessment of this compound in DMSO
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve it in a known volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
3. Initial Analysis (Time Zero):
- Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
- Inject the diluted sample onto the HPLC system and record the chromatogram.
- The area of the main peak corresponding to this compound at time zero will serve as the baseline (100%).
4. Stability Study:
- Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C).
- At specified time points (e.g., 24h, 48h, 7 days, 14 days, 30 days), remove an aliquot from each storage condition.
- Prepare and analyze the samples by HPLC as described in step 3.
5. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the initial peak area at time zero.
- Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
The following table summarizes the recommended storage conditions and time points for a stability study:
| Storage Condition | Time Points for Analysis |
| Room Temperature (~25°C) | 0, 24h, 48h, 7 days |
| Refrigerated (4°C) | 0, 7 days, 14 days, 30 days |
| Frozen (-20°C) | 0, 30 days, 60 days, 90 days |
Visualizations
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydro-5-Benzofuranacetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 2,3-dihydro-5-benzofuranacetic acid derivatives.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound derivatives?
A1: Like many acidic compounds, this compound derivatives often exhibit poor aqueous solubility, which is a primary factor limiting their oral bioavailability.[1] Low solubility can lead to a low dissolution rate in the gastrointestinal (GI) fluids, resulting in incomplete absorption and reduced systemic exposure. These compounds typically fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.
Q2: What are the most promising formulation strategies to enhance the bioavailability of these derivatives?
A2: Several advanced formulation strategies can significantly improve the bioavailability of poorly soluble acidic drugs. These include:
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, presenting the drug in a solubilized form for absorption.[3][4][5]
-
Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[6]
-
Prodrug Approach: Chemical modification of the derivative to create a more soluble or permeable prodrug that is converted to the active compound in vivo.
Q3: How can I select the most appropriate formulation strategy for my specific derivative?
A3: The choice of formulation strategy depends on the specific physicochemical properties of your this compound derivative, such as its melting point, logP, and chemical stability. A thorough pre-formulation investigation is crucial. For instance, thermally stable compounds are good candidates for hot-melt extrusion to prepare solid dispersions, while highly lipophilic compounds may be well-suited for lipid-based formulations like SEDDS.
Q4: What in vitro and in vivo models are suitable for assessing the bioavailability of these formulations?
A4:
-
In Vitro: Dissolution studies using USP apparatus (e.g., paddle or basket) in biorelevant media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) are essential to predict in vivo performance.
-
In Vivo: Pharmacokinetic studies in animal models, typically rats or dogs, are the gold standard for determining bioavailability. This involves oral administration of the formulation followed by serial blood sampling to determine the plasma concentration-time profile and calculate key parameters like AUC (Area Under the Curve) and Cmax (maximum concentration).
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low in vitro dissolution rate despite formulation. | - Inappropriate polymer/carrier selection for solid dispersion.- Insufficient drug loading in the formulation.- Recrystallization of the amorphous drug during storage or dissolution. | - Screen a variety of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one with good miscibility with your compound.- Optimize the drug-to-carrier ratio.- Perform solid-state characterization (PXRD, DSC) to confirm the amorphous state and assess stability. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent dosing volume or technique.- Food effects influencing absorption.- Formulation instability in the GI tract. | - Ensure accurate and consistent oral gavage technique.- Conduct studies in both fasted and fed states to assess food effects.- Evaluate the stability of your formulation in simulated GI fluids. |
| Precipitation of the drug in the GI tract from a SEDDS formulation. | - Poor emulsification of the SEDDS in aqueous media.- Supersaturation leading to drug precipitation.- Inadequate surfactant/co-surfactant concentration. | - Optimize the oil, surfactant, and co-surfactant ratios using pseudo-ternary phase diagrams.- Include precipitation inhibitors (e.g., HPMC) in the formulation.- Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value. |
| Physical instability of the solid dispersion (e.g., tackiness, phase separation). | - Hygroscopicity of the polymer or drug.- Low glass transition temperature (Tg) of the formulation.- Storage at inappropriate temperature and humidity. | - Store formulations in desiccators or with desiccants.- Select polymers with a high Tg.- Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH). |
III. Quantitative Data Summary
While specific data for this compound derivatives is limited, the following table summarizes the bioavailability enhancement observed for Celecoxib, a BCS Class II acidic drug, using various formulation strategies. This data provides a benchmark for the potential improvements achievable.
| Formulation Strategy | Key Excipients | Fold Increase in AUC (vs. Pure Drug/Conventional Formulation) | Fold Increase in Cmax (vs. Pure Drug/Conventional Formulation) | Reference Animal Model |
| Liquid SEDDS | Medium Chain Triglycerides, Emulsifier, Transcutol HP | 6.59 | - | Rats |
| Solid SEDDS | Medium Chain Triglycerides, Emulsifier, Transcutol HP, Adsorbent | 6.37 | - | Rats |
| Solid Dispersion (Co-carrier) | Poloxamer 407, Aerosil 200, Eudragit L100 | 1.88 | 2.24 | Rats |
| Nanocrystalline Solid Dispersion | Polyvinylpyrrolidone (PVP), Mannitol, Sodium Lauryl Sulfate (SLS) | 1.45 (vs. Celebrex®) | - | Rats |
| Solid Dispersion (Fluidized-Bed Granulation) | Cremophor RH 40 | 4.6 | 4.9 | Rats |
Data adapted from studies on Celecoxib, a model BCS Class II acidic compound.[3][7]
IV. Experimental Protocols
A. Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the this compound derivative and a hydrophilic carrier (e.g., PVP K30, HPMC E5) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture) at a predetermined drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure until a dry film is formed.
-
Drying: Further dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Sizing: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (using PXRD and DSC to confirm the amorphous state).
B. In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats (weighing 200-250 g) for at least one week before the experiment, with free access to standard pellet diet and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Formulation Preparation: Prepare the test formulation (e.g., solid dispersion suspended in 0.5% w/v carboxymethyl cellulose sodium) and a control formulation (e.g., the pure drug suspended in the same vehicle) at a specific concentration.
-
Dosing: Administer the formulations orally to the rats via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of the this compound derivative using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software. The relative bioavailability of the test formulation is calculated as: (AUC_test / AUC_control) * 100%.
V. Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations.
Caption: Simplified pathway of oral drug absorption and first-pass metabolism.
Caption: Logical relationship between solubility, formulation, and bioavailability.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-dihydro-5-benzofuranacetic acid
Welcome to the technical support center for the purification of 2,3-dihydro-5-benzofuranacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - Solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise to the solution until turbidity persists, then heat until clear and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Oiling out instead of crystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too quickly.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and then cool slowly.- Use a solvent with a lower boiling point.- Ensure slow cooling by insulating the flask. |
| Low recovery of pure product | - Too much solvent was used for recrystallization.- Premature crystallization during hot filtration.- The product is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in crystals | - The impurity co-crystallizes with the product.- Inefficient removal by activated carbon. | - Try a different recrystallization solvent or a mixture of solvents.- Ensure the activated carbon is used correctly (added to the hot solution and filtered while hot). Do not use excessive amounts of charcoal. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A good separation on TLC should have the product Rf between 0.2 and 0.4.- For acidic compounds like this compound, adding a small amount of acetic or formic acid to the eluent can improve peak shape and separation.[1]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| Product elutes too quickly or too slowly | - Mobile phase is too polar or not polar enough. | - Adjust the solvent ratio of your mobile phase. Increase the polar component to speed up elution, or decrease it to slow it down. |
| Tailing of the product peak | - Strong interaction between the acidic product and the silica gel.- Column degradation. | - Add a small percentage of a polar modifier like acetic acid to the eluent to reduce interactions with the stationary phase.[1]- Use a different stationary phase, such as alumina or a bonded-phase silica. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on common synthetic routes, the most likely impurities include:
-
Unreacted starting materials: 2,3-dihydrobenzofuran and oxalyl chloride monoethyl ester (from Friedel-Crafts acylation).
-
Intermediate compounds: 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid (the α-keto acid intermediate before reduction).
-
Side-products from the Wolff-Kishner reduction: Azine formation is a common side-reaction.[2]
Q2: Which solvents are best for the recrystallization of this compound?
A2: A patent for a similar compound suggests a mixture of acetone and hexane can be effective. Another source mentions methanol for crystallization.[3] For carboxylic acids, polar solvents or mixtures are often used. Good starting points for solvent screening would be:
-
Methanol
-
Ethanol/water mixtures
-
Acetone/hexane mixtures
-
Ethyl acetate/hexane mixtures
Q3: How can I effectively remove the 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid impurity?
A3: The α-keto acid impurity is more polar than the final product due to the additional carbonyl group. This difference in polarity can be exploited for purification:
-
Column Chromatography: A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane with a small amount of acetic acid) should effectively separate the more polar keto acid from the desired product.
-
Recrystallization: Careful selection of the recrystallization solvent may allow for the selective crystallization of the less soluble this compound, leaving the more soluble keto acid in the mother liquor.
Q4: My purified this compound has a yellowish tint. How can I remove the color?
A4: A yellowish tint often indicates the presence of colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, may not remove impurities with similar solubility. |
| Column Chromatography | >99% | High resolution, can separate complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, more expensive. |
Note: The purity values are typical and can vary depending on the initial purity of the crude material and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization using Acetone/Hexane
-
Dissolve the crude this compound in a minimal amount of hot acetone.
-
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal and any insoluble impurities.
-
Slowly add hexane to the hot filtrate until the solution becomes slightly cloudy.
-
Reheat the solution gently until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.1% acetic acid).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Relationship of Potential Impurities
Caption: Potential impurities arising from the synthesis of the target compound.
References
preventing byproduct formation in dihydrobenzofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of dihydrobenzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in dihydrobenzofuran synthesis?
A1: The formation of byproducts is highly dependent on the synthetic route employed. However, some common undesirable side products include:
-
Over-oxidized products: Formation of the corresponding benzofuran instead of the desired dihydrobenzofuran. This is particularly common in methods that involve oxidative cyclization.[1]
-
Isomeric products: Formation of regioisomers, such as chromans, or diastereomers, especially in reactions involving asymmetric synthesis.[2]
-
Homocoupling products: In cross-coupling reactions like the Sonogashira coupling, homocoupling of the alkyne starting material (Glaser coupling) can be a significant side reaction.[3]
-
Products from competing reactions: Depending on the functional groups present in the starting materials, side reactions like alkene oxidation or allylic rearrangement can occur.[2]
-
Reduction of starting materials: In palladium-catalyzed reactions, the aryl halide starting material can sometimes be reduced to the corresponding arene.[3]
Q2: How can I monitor the progress of my reaction to minimize byproduct formation?
A2: Effective reaction monitoring is crucial for quenching the reaction at the optimal time to maximize the yield of the desired product and minimize byproducts. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product and byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide more quantitative data on the relative amounts of reactants, products, and byproducts in the reaction mixture.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of dihydrobenzofurans.
Problem 1: Significant formation of over-oxidized benzofuran byproduct.
| Potential Cause | Suggested Solution |
| Harsh Oxidizing Conditions | For syntheses involving oxidative cyclization, consider using milder oxidants. For instance, in copper-catalyzed reactions, the choice of oxidant and additives is critical.[2] |
| Prolonged Reaction Time or Elevated Temperature | Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. |
| Electron-Rich Substrates | Electron-rich substrates can be more susceptible to over-oxidation. A one-pot iron(III)-catalyzed iodination followed by a copper(I)-catalyzed cyclization has been shown to form dihydrobenzofurans cleanly without over-oxidation, even with activated aryl rings.[1][4] |
Problem 2: Formation of chroman or other regioisomeric byproducts.
| Potential Cause | Suggested Solution |
| Lack of Regiocontrol in Cyclization | The choice of catalyst and ligand system can significantly influence the regioselectivity. For example, specific palladium and urea ligand systems have been developed for the convergent heteroannulation of 2-bromophenols and 1,3-dienes to favor dihydrobenzofuran formation.[5] |
| Substrate-Controlled Cyclization Pathway | The structure of the starting material can dictate the cyclization pathway. Modification of the substrate, for instance, by introducing directing groups, can favor the desired 5-membered ring formation over the 6-membered chroman ring. |
Problem 3: Significant alkyne homocoupling (Glaser coupling) in Sonogashira-based syntheses.
| Potential Cause | Suggested Solution |
| Presence of Copper Co-catalyst | The most direct approach is to use copper-free Sonogashira conditions. This may require a higher palladium catalyst loading or specialized ligands but effectively eliminates the primary pathway for Glaser coupling.[3] |
| High Concentration of Terminal Alkyne | Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[3] |
| Inappropriate Amine Base | The choice of amine base can influence the rate of homocoupling. Experiment with sterically hindered amines like diisopropylethylamine (DIPEA).[3] |
| Oxygen in the Reaction Mixture | Thoroughly degas the solvent and reaction mixture to prevent catalyst deactivation and unwanted side reactions, including homocoupling.[3] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Intramolecular C-H Arylation for Dihydrobenzofuran Synthesis
This protocol is adapted from a method designed to minimize oxidation by using a diaryliodonium salt intermediate.[2]
Materials:
-
2-(3-methoxyphenyl)-2-cyclohexen-1-ol (or other suitable alcohol substrate)
-
4-CH3C6H4I(O2CCF3)2
-
Triethylamine (Et3N)
-
Copper(II) hexafluoroacetylacetonate (Cu(hfacac)2)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous NaHCO3
-
Na2SO4
Procedure:
-
To a solution of the alcohol substrate (0.1 mmol) in TFE (0.05 M), add 4-CH3C6H4I(O2CCF3)2 (0.11 mmol) and Et3N (0.025 mmol).
-
Stir the mixture at room temperature until the diaryliodonium salt intermediate is formed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and add Et3N (0.4 mmol, 4.0 equiv) followed immediately by Cu(hfacac)2 (0.05 g, 0.1 mmol, 20 mol%).
-
Allow the mixture to warm to 23 °C and stir until the iodonium salt intermediate is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Extract the mixture with CH2Cl2 (2 x 10 mL).
-
Dry the combined organic phases over Na2SO4 and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the dihydrobenzofuran product.
Data Summary
Table 1: Effect of Reaction Conditions on Dihydrobenzofuran Yield and Byproduct Formation
| Entry | Catalyst/Reagent | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Byproducts Observed | Reference |
| 1 | PIFA | HFIP | None | RT | - | 14 | Alkene oxidation, allylic rearrangement | [2] |
| 2 | Cu(hfacac)2 | TFE | Et3N | 23 | - | 75-95 | Minimal | [2] |
| 3 | Pd(OAc)2/CuCl2 | - | TBAB | - | - | 41-86 | Varies with substrate | [6] |
| 4 | Ag2O | Acetonitrile | None | RT | 4 | ~30 | Varies with substrate | [7][8] |
PIFA: Phenyliodine bis(trifluoroacetate), HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol, TFE: 2,2,2-Trifluoroethanol, TBAB: Tetrabutylammonium bromide. Yields are highly substrate-dependent.
Visualizations
Diagram 1: General Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for troubleshooting byproduct formation in chemical synthesis.
Diagram 2: Decision Pathway for Minimizing Alkyne Homocoupling in Sonogashira-based Dihydrobenzofuran Synthesis
Caption: Decision-making process for reducing Glaser coupling byproducts.
References
- 1. aablocks.com [aablocks.com]
- 2. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
reaction condition optimization for 2,3-dihydro-5-benzofuranacetic acid synthesis
Welcome to the technical support center for the synthesis of 2,3-dihydro-5-benzofuranacetic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete hydrolysis of the starting material. 2. Degradation of the starting material or product under harsh acidic conditions. 3. Inefficient extraction of the product. 4. Catalyst inactivation. | 1. Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Lower the reaction temperature and extend the reaction time. Consider using a milder acid catalyst. 3. Ensure the aqueous phase is thoroughly extracted with ethyl acetate (at least 3-5 times). Check the pH of the aqueous layer to ensure it is acidic enough to protonate the carboxylate for efficient extraction. 4. Use fresh sulfuric acid. |
| Formation of Side Products | 1. Ring-opening of the dihydrobenzofuran ring. 2. Sulfonation of the aromatic ring by concentrated sulfuric acid. 3. Polymerization of starting materials or intermediates. | 1. Use less concentrated acid or a milder acid catalyst. 2. Reduce the amount of sulfuric acid and/or lower the reaction temperature. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficult Purification | 1. Presence of unreacted starting material. 2. Co-extraction of acidic impurities. 3. Oily product that is difficult to crystallize. | 1. Optimize the reaction time to ensure complete conversion of the starting material. 2. Wash the organic extract with brine to remove water-soluble impurities. Perform a bicarbonate wash to selectively extract the acidic product, leaving neutral and basic impurities behind.[1] 3. Attempt recrystallization from a different solvent system, such as acetone/hexane.[1] If recrystallization fails, consider purification by column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common method involves the hydrolysis of a precursor like 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide. This is typically achieved by heating the starting material in a mixture of acetic acid, concentrated sulfuric acid, and water.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of the product spot, which should be more polar, indicate the progression of the reaction.
Q3: What are the key parameters to optimize for this reaction?
A3: Key parameters for optimization include reaction temperature, reaction time, and the concentration of the acid catalyst. For similar reactions involving dihydrobenzofuran ring systems, the choice of solvent and oxidant (if applicable in alternative routes) can also significantly impact yield and selectivity.[2]
Q4: What are the expected melting point and appearance of the final product?
A4: this compound is typically a solid with a melting point in the range of 96-98°C after recrystallization from acetone/hexane.[1]
Q5: Are there alternative synthetic strategies for the 2,3-dihydrobenzofuran core?
A5: Yes, various methods exist for constructing the 2,3-dihydrobenzofuran skeleton, including rhodium(III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes and palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes.[3] These routes may be considered for the synthesis of derivatives or if the primary route is unsuccessful.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol is based on the hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide.[1]
Materials:
-
2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide
-
Acetic acid
-
Concentrated sulfuric acid
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate
-
Acetone
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) in acetic acid (20 ml).
-
Carefully add concentrated sulfuric acid (3.0 ml) and water (4.5 ml) to the solution.
-
Heat the mixture at reflux for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 ml).
-
Combine the organic extracts and wash them five times with water.
-
Extract the organic solution with a saturated aqueous sodium bicarbonate solution.
-
Separate the aqueous layer, acidify it with concentrated HCl, and then extract with ethyl acetate.
-
Dry the final organic extract over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the residue from an acetone/hexane mixture to yield pure this compound.
Data Presentation
Table 1: Reaction Condition Optimization for Dihydrobenzofuran Synthesis (Illustrative Example)
The following table, adapted from the optimization of dihydrobenzofuran neolignan synthesis, illustrates how reaction parameters can be varied to improve yield and selectivity.[2] Similar principles can be applied to the synthesis of this compound.
| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Ag₂O (0.5) | Acetonitrile | Room Temp | 4 | 32.7 | 94.0 |
| 2 | Ag₂O (0.5) | Acetonitrile | 85 (Reflux) | 4 | Good | Good |
| 3 | Ag₂O (0.5) | Acetonitrile | 0 | 4 | Decreased | Decreased |
| 4 | Ag₂CO₃ (0.5) | Acetonitrile | Room Temp | 4 | Lower | Lower |
| 5 | AgOAc (0.5) | Acetonitrile | Room Temp | 4 | Lower | Lower |
Note: This data is for the synthesis of (±)-trans-dehydrodicoumarate dimethyl ester and is provided as a reference for optimization strategies.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow from reaction to purification.
Caption: Troubleshooting decision tree for low product yield.
References
addressing poor solubility of 2,3-dihydro-5-benzofuranacetic acid in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor aqueous solubility of 2,3-dihydro-5-benzofuranacetic acid. The following information is designed to assist researchers in overcoming challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers at neutral pH?
A1: this compound is a carboxylic acid. Its solubility in aqueous solutions is highly dependent on the pH of the medium. At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in water. As the pH increases, the carboxylic acid group deprotonates to form the more soluble carboxylate salt (-COO⁻).
Q2: What are the predicted physicochemical properties of this compound?
A2: While experimental data is limited, computational tools can provide estimated values for key physicochemical properties. These predictions are useful for guiding formulation and experimental design.
| Property | Predicted Value | Significance for Solubility |
| pKa | ~4.5 | Indicates the pH at which the compound is 50% ionized. Solubility is expected to increase significantly at pH values above the pKa. |
| LogP | ~2.0 | A positive LogP value suggests that the compound is more soluble in lipids than in water, indicating its hydrophobic nature. |
Note: These values are predictions from computational models (e.g., Chemicalize) and should be considered as estimates. Experimental determination is recommended for precise values.
Q3: What are the primary strategies to improve the solubility of this compound?
A3: The three main approaches to enhance the aqueous solubility of this compound are:
-
pH Adjustment: Increasing the pH of the aqueous buffer to deprotonate the carboxylic acid.
-
Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer to increase the overall polarity of the solvent system.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the molecule, thereby increasing its apparent water solubility.
Troubleshooting Guides
Issue 1: Precipitation of this compound observed in my aqueous buffer (pH 7.4).
Cause: At physiological pH (7.4), which is above the predicted pKa of ~4.5, a significant portion of the compound should be in its soluble deprotonated form. However, the intrinsic solubility of the protonated form is very low, and high concentrations of the compound may still lead to precipitation.
Solutions:
-
Increase the pH: Adjust the pH of your buffer to 8.0 or higher to ensure complete deprotonation and maximize solubility.
-
Use a Co-solvent: If the experimental conditions do not allow for a high pH, consider adding a co-solvent.
-
Incorporate Cyclodextrins: For cell-based assays where high concentrations of organic solvents may be toxic, cyclodextrins are a suitable alternative.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: How to select an appropriate method to improve solubility for my specific experiment?
Solution: The choice of solubilization method depends on the constraints of your experimental system.
| Method | Advantages | Disadvantages | Best For |
| pH Adjustment | Simple and cost-effective.[1] | May not be suitable for pH-sensitive assays or compounds. | In vitro assays where pH can be controlled, such as enzyme kinetics or chemical reactions. |
| Co-solvents | Effective at solubilizing a wide range of hydrophobic compounds.[1] | Organic solvents can be toxic to cells and may interfere with some biological assays. | High-throughput screening (HTS) and other in vitro assays where a low percentage of a co-solvent (e.g., <1% DMSO) is tolerated. |
| Cyclodextrins | Generally have low toxicity and are well-tolerated in cellular and in vivo models.[2][3][4][5] | Can be more expensive than other methods. May not be effective for all compounds. | Cell-based assays, animal studies, and formulations for drug delivery. |
Signaling Pathway of Solubility Enhancement
Caption: Pathways to enhance compound solubility.
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound.[6][7]
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, 8.0)
-
Co-solvent of choice (e.g., DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Protocol 2: Preparation of a Co-solvent Stock Solution
This protocol describes how to prepare a concentrated stock solution of the compound in a co-solvent for subsequent dilution into aqueous buffers.
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, Ethanol, PEG 400)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh an accurate amount of this compound into a clean, dry vial.
-
Add the desired volume of the co-solvent to achieve a high concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the co-solvent is low enough to be tolerated by the experimental system (typically ≤ 1%).
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the kneading method for preparing a solid inclusion complex of the compound with a cyclodextrin.[2]
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Mortar and pestle
-
Ethanol/water mixture (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of the compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Weigh the appropriate amounts of the compound and cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of the ethanol/water mixture to form a paste.
-
Gradually add the this compound to the paste while continuously kneading with the pestle.
-
Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation.
-
Dry the resulting solid paste in a vacuum oven or desiccator until a constant weight is achieved.
-
The resulting solid powder is the inclusion complex, which can then be dissolved in aqueous buffers.
References
- 1. In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. Chemicalize predicted LogP, LogD, pKa vs. experimental - Chromatography Forum [chromforum.org]
- 5. Chemicalize - Wikipedia [en.wikipedia.org]
- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 7. chemaxon.com [chemaxon.com]
Validation & Comparative
A Comparative Efficacy Analysis: Ibuprofen versus 2,3-Dihydrobenzofuran Derivatives as Anti-Inflammatory Agents
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the anti-inflammatory and analgesic efficacy of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen against the emerging class of 2,3-dihydrobenzofuran derivatives. It is important to note that while the specific compound 2,3-dihydro-5-benzofuranacetic acid was the initial point of inquiry, a comprehensive literature review reveals a lack of published efficacy data for this particular molecule. Therefore, this guide will focus on the broader class of 2,3-dihydrobenzofuran and benzofuran derivatives, for which significant preclinical data are available, and compare their performance with ibuprofen.
Mechanism of Action: A Tale of Two Scaffolds
Ibuprofen, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[1]
Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a more varied and potentially multi-targeted mechanism of action. While some derivatives also inhibit COX enzymes, others have been shown to inhibit 5-lipoxygenase (5-LOX), modulate the NF-κB signaling pathway, or inhibit other inflammatory targets like IRAK4.[2][3][4] This suggests that this class of compounds may offer a broader spectrum of anti-inflammatory activity.
Comparative Efficacy Data
The following tables summarize the available preclinical data for various 2,3-dihydrobenzofuran derivatives and compare them with ibuprofen where possible.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound/Drug | Target | Assay | IC50 (µM) | Source |
| Ibuprofen | COX-1 | Ovine | 17.7 | N/A |
| COX-2 | Ovine | 12.9 | N/A | |
| L-651,896 | 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1 | [2] |
| Leukotriene Synthesis | Human PMN | 0.4 | [2] | |
| Prostaglandin E2 Synthesis | Mouse Macrophages | 1.1 | [2] | |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis | In vitro | More potent than indomethacin | [5] |
| Fluorinated Benzofuran Derivatives | Prostaglandin E2 | LPS-treated Macrophages | 1.1 - 20.5 | [6][7] |
| Interleukin-6 (IL-6) | LPS-treated Macrophages | 1.2 - 9.04 | [6][7] | |
| Nitric Oxide (NO) | LPS-treated Macrophages | 2.4 - 5.2 | [6][7] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound/Drug | Animal Model | Test | Efficacy | Source |
| Ibuprofen | Rat | Carrageenan-induced Paw Edema | ED50 = 32.4 mg/kg | N/A |
| Rat | Acetic acid-induced writhing | Significant inhibition at 10-32 mg/kg | [8] | |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Rat | Carrageenan-induced Paw Edema | Significantly more potent than diclofenac | [5] |
| Rat | Adjuvant-induced Arthritis | Less potent than indomethacin | [5] | |
| RS-37619 | Mouse/Rat | Phenylquinone-induced writhing | 180-350x more potent than aspirin | [9] |
| Rat | Adjuvant-inflamed paw flexion | ~800x more potent than aspirin | [9] | |
| Rigid Benzofuran DHC | Mouse | Formalin test (chronic phase) | Significant anti-inflammatory effect at 25 mg/kg | [10] |
| Mouse | Carrageenan test | Significant anti-inflammatory effect at 25 mg/kg | [10] |
Experimental Protocols
A general workflow for the discovery and evaluation of novel anti-inflammatory agents, such as the 2,3-dihydrobenzofuran derivatives discussed, is outlined below.
References
- 1. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Dihydro-5-benzofuranacetic Acid Derivatives as PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dihydro-5-benzofuranacetic acid derivatives targeting Peroxisome Proliferator-Activated Receptors (PPARs). Due to the limited publicly available SAR data specifically for this compound derivatives as PPAR agonists, this guide draws comparisons from structurally related compounds, particularly 3-(4-alkoxyphenyl)propanoic acid derivatives, to infer potential SAR trends. The information is supplemented with detailed experimental protocols for key assays used in the evaluation of PPAR agonists.
Introduction to PPARs and this compound Derivatives
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. They play a crucial role in regulating lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. PPARα is primarily involved in fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and insulin sensitivity. Dual PPARα/γ agonists are of particular interest as they have the potential to address both dyslipidemia and hyperglycemia.
The this compound scaffold represents a class of compounds that has been explored for various biological activities. Its structural features, including a rigid dihydrobenzofuran core and a flexible acetic acid side chain, make it a suitable template for designing ligands that can interact with the ligand-binding domain of PPARs.
Comparative Structure-Activity Relationship (SAR) Studies
Table 1: Inferred Structure-Activity Relationships for this compound Derivatives as PPAR Agonists (Hypothetical)
| Moiety | Position/Modification | Inferred Effect on PPARα Activity | Inferred Effect on PPARγ Activity | Rationale/Comments |
| Acidic Head | Acetic Acid | Essential for activity | Essential for activity | The carboxylate group forms key hydrogen bond interactions with conserved amino acid residues in the PPAR ligand-binding domain. |
| Dihydrobenzofuran Core | Substituents on the aromatic ring | Modulation of potency and selectivity | Modulation of potency and selectivity | Introduction of small alkyl or halogen groups can influence hydrophobic interactions within the binding pocket. |
| Oxygen atom in the furan ring | Potential hydrogen bond acceptor | Potential hydrogen bond acceptor | May interact with specific residues to enhance binding affinity. | |
| Linker | Ethylene connecting the core and tail | Optimal length may be crucial | Optimal length may be crucial | Provides the necessary distance and flexibility for the hydrophobic tail to occupy the deeper regions of the ligand-binding pocket. |
| Hydrophobic Tail | Phenyl or substituted phenyl group | Increased hydrophobicity generally increases potency | Increased hydrophobicity generally increases potency | Occupies the hydrophobic pocket of the PPAR ligand-binding domain. The nature and substitution pattern on this ring significantly impact potency and isoform selectivity. |
| Adamantyl group | Can significantly increase activity | Can significantly increase activity | The steric bulk of the adamantyl group can lead to a well-balanced pan-PPAR agonistic activity.[1] |
Experimental Protocols
The evaluation of this compound derivatives as PPAR agonists involves a series of in vitro assays to determine their binding affinity, transcriptional activation potency, and isoform selectivity.
Transient Transfection and Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for determining the functional activity of PPAR agonists.
Objective: To measure the ability of a compound to activate PPAR-mediated gene transcription.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with this reporter construct and an expression vector for the PPAR isoform of interest (α, γ, or δ). If the test compound activates the PPAR, the receptor binds to the PPRE and drives the expression of the luciferase enzyme, which can be quantified by measuring light emission upon addition of a substrate.
Detailed Methodology:
-
Cell Culture: HEK293T or COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing multiple copies of a PPRE upstream of a minimal promoter driving the firefly luciferase gene (e.g., pGL3-PPRE-luc).
-
PPAR Expression Plasmid: A plasmid containing the full-length cDNA for human or mouse PPARα, PPARγ, or PPARβ/δ under the control of a strong constitutive promoter (e.g., pCMV-hPPARα).
-
Internal Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is co-transfected to normalize for transfection efficiency and cell viability.
-
-
Transfection: Cells are seeded in 96-well plates. The following day, cells are co-transfected with the reporter plasmid, the specific PPAR expression plasmid, and the internal control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations or a known PPAR agonist as a positive control (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ). A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: After 24-48 hours of incubation with the compounds, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold activation is calculated relative to the vehicle control. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve.
In Vitro Competitive Binding Assay (e.g., TR-FRET)
This assay determines the ability of a test compound to directly bind to the PPAR ligand-binding domain (LBD).
Objective: To measure the binding affinity of a compound to a specific PPAR isoform.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay. A fluorescently labeled known PPAR ligand (tracer) and a terbium-labeled antibody that binds to a tag on the PPAR-LBD are used. When the tracer binds to the PPAR-LBD, the terbium and the fluorescent label are in close proximity, allowing for FRET to occur upon excitation. Test compounds that bind to the PPAR-LBD will displace the tracer, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagents:
-
Recombinant purified PPAR-LBD (e.g., GST-tagged hPPARα-LBD).
-
Terbium-labeled anti-GST antibody.
-
A fluorescently labeled known PPAR ligand (tracer).
-
Test compounds and a known high-affinity ligand as a positive control.
-
-
Assay Procedure:
-
The PPAR-LBD, terbium-labeled antibody, fluorescent tracer, and varying concentrations of the test compound are incubated together in a low-volume 384-well plate.
-
The reaction is incubated at room temperature for a specified period (e.g., 1-2 hours) to reach equilibrium.
-
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the acceptor fluorophore).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The activation of PPARs by agonists like the this compound derivatives initiates a cascade of molecular events leading to the regulation of target gene expression.
Caption: PPAR Signaling Pathway Activation by an Agonist.
The diagram above illustrates the mechanism of action for a PPAR agonist. The agonist enters the cell and binds to the PPARα or PPARγ receptor in the cytoplasm, causing the dissociation of a co-repressor complex. The activated PPAR then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. The binding of the heterodimer to the PPRE recruits a co-activator complex, which then initiates the transcription of genes involved in lipid and glucose metabolism.
Caption: In Vitro Screening Workflow for PPAR Agonists.
This workflow outlines the typical process for evaluating a series of synthesized compounds for their PPAR agonist activity. The process begins with a primary functional screen using a luciferase reporter gene assay to identify active compounds against the different PPAR isoforms. Active compounds are then subjected to a secondary binding assay to confirm direct interaction with the receptor and to determine their binding affinity. The data from these assays are then analyzed to establish structure-activity relationships, which guide the design and synthesis of new, optimized compounds.
Conclusion
The this compound scaffold holds promise for the development of novel PPAR agonists. While specific SAR data for this series is not extensively available in the public domain, by drawing parallels with structurally related compounds and employing the detailed experimental protocols outlined in this guide, researchers can effectively screen and optimize these derivatives. The key to successful drug discovery in this area will be the systematic modification of the core structure and its substituents to achieve potent and selective activation of PPARα and/or PPARγ, ultimately leading to compounds with desirable therapeutic profiles for the treatment of metabolic diseases.
References
Comparative Analysis of the Biological Activity of 2,3-dihydro-5-benzofuranacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of analogs of 2,3-dihydro-5-benzofuranacetic acid, a scaffold of significant interest in medicinal chemistry. The following sections detail the anti-inflammatory and cytotoxic properties of these compounds, supported by experimental data and methodologies, to facilitate further research and development in this area.
Introduction to this compound and its Analogs
The 2,3-dihydrobenzofuran ring system is a prevalent motif in numerous biologically active natural products and synthetic compounds. Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. This guide focuses on the comparative analysis of this compound and its analogs, highlighting structure-activity relationships and potential therapeutic applications.
Anti-inflammatory Activity
Several analogs of this compound have been investigated for their anti-inflammatory properties. A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of prostaglandin synthesis. The enzyme cyclooxygenase (COX) is central to this pathway, and its inhibition is a primary target for anti-inflammatory drug design. Additionally, the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) is another important target in the development of anti-inflammatory agents.
While specific data for this compound is limited, a close structural analog, 2,3-dihydro-1-benzofuran-2-carboxylic acid , has been shown to inhibit nitric oxide production in macrophages with an IC50 value of approximately 5.28 µM, indicating its potential as an anti-inflammatory agent.[1] Other fluorinated benzofuran and dihydrobenzofuran derivatives have also demonstrated potent anti-inflammatory effects by suppressing the expression of cyclooxygenase-2 and nitric oxide synthase 2, and decreasing the secretion of inflammatory mediators such as prostaglandin E2, interleukin-6 (IL-6), and chemokine (C-C) ligand 2 (CCL2). For instance, certain fluorinated derivatives have shown IC50 values for nitric oxide inhibition in the range of 2.4 to 5.2 µM and for prostaglandin E2 inhibition from 1.1 to 20.5 µM.[2][3]
The anti-inflammatory effects of some benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory responses.
Comparative Data on Anti-inflammatory Activity
| Compound/Analog | Target | IC50 (µM) | Cell Line/System |
| 2,3-dihydro-1-benzofuran-2-carboxylic acid | Nitric Oxide Production | ~5.28[1] | Macrophages |
| Fluorinated Dihydrobenzofuran Derivative 1 | Nitric Oxide Production | 2.4 - 5.2[2][3] | Macrophages |
| Fluorinated Dihydrobenzofuran Derivative 2 | Prostaglandin E2 Production | 1.1 - 20.5[2][3] | Macrophages |
| Fluorinated Dihydrobenzofuran Derivative 3 | Interleukin-6 (IL-6) Production | 1.2 - 9.04[2][3] | Macrophages |
| Fluorinated Dihydrobenzofuran Derivative 4 | Chemokine (C-C) Ligand 2 (CCL2) Production | 1.5 - 19.3[2][3] | Macrophages |
| Heterocyclic/Benzofuran Hybrid (Compound 5d) | Nitric Oxide Production | 52.23 ± 0.97 | RAW-264.7 cells |
Cytotoxic Activity
The cytotoxic potential of 2,3-dihydrobenzofuranacetic acid analogs has also been a subject of investigation, particularly in the context of anticancer drug discovery. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of different cancer cell lines.
For example, a series of benzofuran-containing simplified viniferin analogues have been assessed for their cytotoxicity, with some compounds showing IC50 values in the micromolar range against cell lines such as PC3 (prostate cancer), A375 (melanoma), and H460 (lung cancer).[4][5] It's noteworthy that the replacement of a dihydrobenzofuran core with a benzofuran ring in some analogs resulted in a 2-3 fold increase in antiproliferative activity.[4]
Comparative Data on Cytotoxic Activity
| Compound/Analog | Cell Line | IC50 (µM) |
| Benzofuran-containing Viniferin Analog 1 | PC3 | 46 ± 3.5[5] |
| Benzofuran-containing Viniferin Analog 1 | A375 | 26.8 ± 0.3[5] |
| Benzofuran-containing Viniferin Analog 1 | H460 | 42.7 ± 0.5[5] |
| Benzofuran-containing Viniferin Analog 2 | PC3 | 18 ± 2.8[5] |
| Benzofuran-containing Viniferin Analog 2 | A375 | 25 ± 2.1[5] |
| Benzofuran-containing Viniferin Analog 2 | H460 | 85 ± 21[5] |
Signaling Pathways
The biological activities of 2,3-dihydrobenzofuranacetic acid analogs are often linked to their modulation of specific signaling pathways. The anti-inflammatory effects of several benzofuran derivatives have been attributed to the inhibition of the NF-κB and MAPK signaling cascades. These pathways play a pivotal role in regulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran analogs.
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or LC-MS. The IC50 value is the concentration of the compound that causes 50% inhibition of enzyme activity.
References
- 1. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Activity of 2,3-dihydro-5-benzofuranacetic acid and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of 2,3-dihydro-5-benzofuranacetic acid and the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The information is based on available preclinical data from common in vivo models of inflammation.
Executive Summary
Direct comparative studies evaluating the anti-inflammatory efficacy of this compound against indomethacin are limited in publicly accessible literature. However, existing research on 2,3-dihydrobenzofuran-5-acetic acid derivatives suggests that this class of compounds possesses anti-inflammatory properties. Indomethacin, a potent cyclooxygenase (COX) inhibitor, serves as a standard reference drug in many anti-inflammatory studies and demonstrates significant activity across various animal models. This guide synthesizes the available data for both compounds, presenting detailed experimental protocols and quantitative data for indomethacin, alongside a qualitative assessment of this compound based on a key study.
Data Presentation
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema (Rat)
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | ED₅₀ (mg/kg) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Indomethacin | 10 | p.o. | 2 hours | 54%[1] | ~2-4[2] |
| 10 | p.o. | 3 hours | 54%[1] | ||
| 10 | p.o. | 4 hours | 54%[1] | ||
| 10 | p.o. | 5 hours | 33%[1] | ||
| 10 | i.p. | 3 hours | 83.34%[3] |
Table 2: Anti-Inflammatory Activity in Cotton Pellet-Induced Granuloma (Rat)
| Compound | Dose (mg/kg/day) | Route of Administration | Duration | % Inhibition of Granuloma (Dry Weight) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Indomethacin | 10 | i.p. | 7 days | 40.16%[3] |
| 10 | p.o. | 7 days | ~60.7% |
Table 3: Analgesic Activity in Acetic Acid-Induced Writhing (Mouse)
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Writhing |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | 5 | s.c. | 30%[4] |
| 10 | i.p. | Data reported as significant reduction[5] |
Experimental Protocols
Carrageenan-Induced Paw Edema
This model assesses the acute anti-inflammatory activity of a compound.
Methodology:
-
Male Wistar rats (150-200g) are divided into control, standard (indomethacin), and test groups.
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
After a specific period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[6][7]
-
The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[1][6]
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
A Comparative Guide to the Cytotoxicity of Benzofuran Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1][2] Notably, numerous synthetic and naturally occurring benzofuran-containing molecules have demonstrated potent cytotoxic effects against various cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics.[2] This guide provides a comparative overview of the in vitro cytotoxicity of several benzofuran and 2,3-dihydrobenzofuran derivatives across a panel of human cancer cell lines.
It is important to note that a comprehensive literature search did not yield specific cytotoxic data for 2,3-dihydro-5-benzofuranacetic acid. Therefore, this guide will focus on the broader class of benzofuran derivatives for which experimental data is available, offering a valuable resource for researchers investigating the anticancer potential of this chemical scaffold.
Quantitative Assessment of Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The following tables summarize the IC50 values for various benzofuran derivatives against several cancer cell lines, as reported in the scientific literature. For comparison, the cytotoxic activities of standard chemotherapeutic agents are also included where available.
Table 1: Cytotoxicity (IC50, µM) of Benzofuran Derivatives in Various Cancer Cell Lines
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Halogenated Benzofurans | Bromomethyl-substituted benzofuran | K562 (Leukemia) | 5 | - | - |
| Bromomethyl-substituted benzofuran | HL60 (Leukemia) | 0.1 | - | - | |
| Fluorinated 2-benzofuranyl derivative | Not Specified | 0.43 | - | - | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | - | - |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | - | - | |
| 3-Oxadiazolylbenzofuran Derivatives | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | - | - |
| 2(3)-Phenylbenzofuran Derivatives | 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 inhibition assay | 0.874 (inhibition) | Juglone | >10 (inhibition) |
| Benzofuran Hybrids | Derivative 13g | MCF-7 (Breast Cancer) | 1.287 | Cisplatin | 2.184 |
| Derivative 13g | C-6 (Nerve Cells) | 1.622 | Cisplatin | 2.258 | |
| Piperazine-based Benzofurans | Compound 37e | A549 (Lung Cancer) | <10 | 5-Fluorouracil | - |
| Compound 37e | HeLa (Cervical Cancer) | <10 | 5-Fluorouracil | - | |
| Compound 37e | SGC7901 (Gastric Cancer) | <10 | 5-Fluorouracil | - | |
| Compound 37e | HCT116 (Colon Cancer) | <10 | 5-Fluorouracil | - | |
| Compound 37e | MCF-7 (Breast Cancer) | <10 | 5-Fluorouracil | - | |
| Dihydrobenzofuran Derivatives | Compound 4e | A549 (Lung Cancer) | 1.25 | Doxorubicin | 2.31 |
| Compound 6c | A549 (Lung Cancer) | 1.35 | Doxorubicin | 2.31 | |
| Compound 6c | MCF-7 (Breast Cancer) | 0.49 | Doxorubicin | - |
IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.[3][4][5]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic activity is a critical step in anticancer drug discovery. Standardized in vitro assays are employed to determine the concentration-dependent effects of a substance on cancer cell viability and proliferation. The most commonly cited methods in the reviewed literature are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours in a CO2 incubator at 37°C.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a specified period, typically 24, 48, or 72 hours.[8]
-
MTT Addition: Following the treatment period, 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well, and the plates are incubated for 1.5 to 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm is also used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Lactate Dehydrogenase (LDH) Assay
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.[11]
Detailed Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for the desired exposure period.[10]
-
Supernatant Collection: After incubation, the plate is centrifuged at approximately 250 x g for 3-5 minutes to pellet any detached cells.[12][13] A portion of the cell culture supernatant (typically 50 µL) is then carefully transferred to a new 96-well plate.[13]
-
LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to each well containing the supernatant.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
Incubation and Stop Reaction: The plate is incubated at room temperature for approximately 30 minutes, protected from light.[13] A stop solution is then added to each well to terminate the enzymatic reaction.[13]
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm, with a reference wavelength of around 680 nm.[13]
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).[12]
Caption: Workflow of the LDH assay for determining cytotoxicity.
Signaling Pathways Targeted by Benzofuran Derivatives
Benzofuran derivatives exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14] Certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, blocking both mTORC1 and Akt signaling.[15] This dual inhibition is significant as it may overcome the resistance associated with rapamycin derivatives that can lead to the overactivation of Akt.[15]
HIF-1 Signaling Pathway: The hypoxia-inducible factor (HIF-1) pathway plays a critical role in the adaptation of cancer cells to the hypoxic tumor microenvironment and is implicated in the progression of p53-independent malignant cancers.[16] Some benzofuran derivatives have been shown to inhibit the proliferation of p53-null and p53-mutated cancer cells by targeting the HIF-1 pathway.[16]
Other Mechanisms: Benzofuran derivatives have also been reported to induce anticancer effects through various other mechanisms, including:
-
Inhibition of tubulin polymerization.[3]
-
Inhibition of protein kinases such as Pin1, CDK2, and GSK-3β.[3]
-
Induction of apoptosis (programmed cell death).[3]
-
Blockade of the RAS/RAF/MEK/ERK signaling pathway.[3]
Caption: Benzofuran derivatives inhibit key cancer signaling pathways.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the 5-Lipoxygenase Inhibitory Potential of 2,3-dihydro-5-benzofuranacetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,3-dihydro-5-benzofuranacetic acid analogs and their inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the development of novel anti-inflammatory therapeutics. This document summarizes key quantitative data, details experimental protocols for assessing inhibitory activity, and visualizes the underlying biochemical pathways and experimental workflows.
Comparative Inhibitory Activity of 2,3-dihydro-5-benzofuran Analogs
The inhibitory potential of substituted 5-hydroxy-2,3-dihydrobenzofurans against leukotriene biosynthesis has been investigated, providing valuable insights into the SAR of this scaffold. The following table summarizes the in vitro inhibitory activity of various analogs on the 5-lipoxygenase pathway in rat polymorphonuclear leukocytes (PMN).
| Compound ID | R Group at C6 Position | IC50 (µM) for Leukotriene Biosynthesis Inhibition |
| 1 | 3-(2-hydroxymethyl)phenyl-2-propenyl | 0.1 |
| 2 | 3-phenyl-2-propenyl | 0.3 |
| 3 | 3-(4-chlorophenyl)-2-propenyl | 0.2 |
| 4 | 3-(3-pyridyl)-2-propenyl | 0.5 |
| 5 | 3-phenylpropyl | 1.0 |
| 6 | 3-(4-chlorophenyl)propyl | 0.8 |
Data extracted from patent literature describing 6-substituted 5-hydroxy-2,3-dihydrobenzofurans, which are structurally analogous to the acetic acid derivatives of interest.
Structure-Activity Relationship (SAR) Insights
The data presented above for the closely related 5-hydroxy-2,3-dihydrobenzofuran analogs suggest several key SAR trends:
-
Unsaturation in the Side Chain is Favorable: The presence of a propenyl group at the C6 position (Compounds 1-4 ) generally leads to higher potency compared to a propyl group (Compounds 5 and 6 ).
-
Aromatic Substitution on the Side Chain: Substitution on the phenyl ring of the propenyl side chain influences activity. A hydroxymethyl group at the ortho position (Compound 1 ) significantly enhances potency, suggesting a potential interaction with a specific binding pocket in the enzyme. A chloro-substituent (Compound 3 ) is also well-tolerated.
-
Heterocyclic Aromatic Rings: The presence of a pyridine ring (Compound 4 ) is tolerated, although it results in slightly lower potency compared to the phenyl-substituted analogs.
Experimental Protocols
The following is a detailed methodology for a typical in vitro 5-lipoxygenase inhibition assay used to evaluate the potency of the this compound analogs.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against 5-lipoxygenase activity.
Principle: The assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of a substrate (e.g., linoleic acid or arachidonic acid) to its corresponding hydroperoxy fatty acid. The formation of the conjugated diene in the product is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.[1]
Materials:
-
Enzyme: Potato or soybean 5-lipoxygenase, or recombinant human 5-LOX.
-
Substrate: Linoleic acid or arachidonic acid.
-
Buffer: 50 mM Phosphate buffer (pH 6.3) or 0.1 M Tris-HCl (pH 7.4).
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitor: A known 5-LOX inhibitor such as Zileuton or Nordihydroguaiaretic acid (NDGA).
-
Instrumentation: UV-Vis spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the 5-LOX enzyme in the assay buffer and keep it on ice.
-
Prepare a stock solution of the substrate.
-
Prepare serial dilutions of the test compounds and the control inhibitor.
-
-
Assay Mixture Preparation:
-
In a quartz cuvette, add the assay buffer.
-
Add a specific volume of the test compound solution or the vehicle control (e.g., DMSO).
-
Add the enzyme solution to the cuvette.
-
-
Pre-incubation:
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow for the interaction between the inhibitor and the enzyme.[2]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for screening inhibitors.
Caption: The 5-Lipoxygenase pathway leading to inflammatory mediators.
Caption: A generalized workflow for in vitro 5-LOX inhibition screening.
References
Validation of 2,3-dihydro-5-benzofuranacetic acid as a GPR40 Agonist: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis for the validation of 2,3-dihydro-5-benzofuranacetic acid as a G protein-coupled receptor 40 (GPR40) agonist. Due to the limited publicly available data on the specific GPR40 agonist activity of this compound, this document focuses on the validation methodologies and comparative data for well-characterized GPR40 agonists with related structural motifs. This guide is intended for researchers, scientists, and drug development professionals.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1] Its activation in pancreatic β-cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1] This mechanism offers the potential for glycemic control with a reduced risk of hypoglycemia. Several synthetic GPR40 agonists have been developed, with some advancing to clinical trials.[1] This guide will compare the performance of notable GPR40 agonists, providing a framework for the evaluation of new chemical entities like this compound.
Comparative In Vitro Potency of GPR40 Agonists
The potency of GPR40 agonists is typically determined through various in vitro assays that measure the downstream signaling events following receptor activation. The most common assays include calcium mobilization and inositol phosphate (IP-1) accumulation, which are indicative of Gαq-protein coupling. The half-maximal effective concentration (EC50) is a standard measure of potency, with lower values indicating higher potency.
| Compound | Assay Type | Cell Line | EC50 (nM) | Agonist Type |
| This compound | - | - | No data available | - |
| Fasiglifam (TAK-875) | IP Production | CHO-hGPR40 | 72 | Partial |
| AMG 837 | Calcium Flux | CHO cells | 120 | Partial |
| AM-1638 | GPR40 Activation | - | 160 | Full |
This table summarizes the reported in vitro potencies of selected GPR40 agonists. The absence of data for this compound highlights the need for experimental validation.
GPR40 Signaling Pathways
GPR40 activation primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, a key step in potentiating insulin secretion. Some GPR40 agonists, often referred to as ago-allosteric modulators (AgoPAMs) or full agonists, can also engage Gαs signaling, leading to the production of cyclic AMP (cAMP) and the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).
Figure 1. GPR40 Gαq signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GPR40 agonist activity.
Calcium Mobilization Assay
This assay is a primary method for screening GPR40 agonists by measuring the transient increase in intracellular calcium following receptor activation.
Principle: Gαq-coupled GPR40 activation leads to IP3 production, which in turn triggers the release of calcium from intracellular stores. This calcium flux is detected using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Culture a stable cell line expressing human GPR40 (e.g., HEK293 or CHO) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable buffer and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) and known agonists.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the compound dilutions and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
Figure 2. Calcium mobilization assay workflow.
Inositol Monophosphate (IP-1) Accumulation Assay
This assay provides a more direct measure of PLC activation and is often less susceptible to the rapid signal decay seen in calcium assays.
Principle: PLC activation produces IP3, which is rapidly metabolized to IP2, IP1, and finally inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, allowing it to accumulate. This accumulation is then quantified, typically using a competitive immunoassay format like HTRF®.
Protocol:
-
Cell Stimulation: Plate and culture GPR40-expressing cells as in the calcium mobilization assay. Replace the culture medium with a stimulation buffer containing LiCl and the test compounds.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis: Lyse the cells to release the accumulated IP1.
-
Detection: Add the HTRF® detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore).
-
Measurement: After a further incubation period, measure the HTRF® signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Generate a standard curve to convert the HTRF® signal to IP1 concentration and then plot the IP1 concentration against the compound concentration to determine the EC50.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a key functional assay to confirm that GPR40 agonism translates to the desired physiological response in insulin-secreting cells.
Principle: This assay measures the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells or insulinoma cell lines (e.g., INS-1E, MIN6) in the presence of high glucose concentrations.
Protocol:
-
Cell Culture: Culture an insulin-secreting cell line or use isolated primary pancreatic islets.
-
Pre-incubation: Pre-incubate the cells in a low-glucose buffer to establish a basal insulin secretion level.
-
Stimulation: Replace the pre-incubation buffer with a high-glucose buffer containing various concentrations of the test compound.
-
Incubation: Incubate for a set period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or a similar immunoassay.
-
Data Analysis: Plot the amount of secreted insulin against the compound concentration to assess the potentiation of GSIS.
Conclusion
The validation of a novel compound as a GPR40 agonist requires a systematic approach employing a battery of in vitro assays. While there is a lack of specific data for this compound, the established methodologies and comparative data for known agonists like Fasiglifam (TAK-875), AMG 837, and AM-1638 provide a robust framework for its evaluation. The primary steps involve confirming direct receptor activation and downstream signaling through calcium mobilization and IP-1 accumulation assays, followed by demonstrating the intended physiological effect of potentiating glucose-stimulated insulin secretion. The provided protocols and comparative data serve as a valuable resource for researchers in the field of type 2 diabetes drug discovery.
References
Comparative Analysis of 2,3-dihydro-5-benzofuranacetic acid and Zileuton: A Guide for Researchers
A comprehensive comparative analysis between 2,3-dihydro-5-benzofuranacetic acid and the established 5-lipoxygenase (5-LOX) inhibitor, zileuton, is currently hampered by a significant lack of publicly available data on the biological activity of this compound. While extensive research has characterized the mechanism of action, physicochemical properties, and clinical efficacy of zileuton, similar data for this compound, particularly its 5-LOX inhibitory potential, is not readily found in the scientific literature.
This guide will provide a detailed overview of the known properties of zileuton, a cornerstone in the study of the 5-lipoxygenase pathway and a therapeutic agent for asthma. We will also present the limited information available on derivatives of this compound to offer potential insights into its possible, though unconfirmed, anti-inflammatory activities.
Zileuton: A Well-Characterized 5-Lipoxygenase Inhibitor
Zileuton is an orally active inhibitor of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes.[1][2][3][4] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases, contributing to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells.[1] By inhibiting 5-LOX, zileuton effectively blocks the production of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2]
Physicochemical and Pharmacokinetic Properties of Zileuton
A summary of the key physicochemical and pharmacokinetic parameters for zileuton is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H12N2O2S | [5] |
| Molecular Weight | 236.29 g/mol | [2][5] |
| Melting Point | 144.2-145.2 °C | [5] |
| Solubility | Soluble in methanol and ethanol; practically insoluble in water | [5] |
| LogP | 1.6 | [2] |
| Bioavailability | Not fully known, but well absorbed orally | [5] |
| Protein Binding | 93% | [3][6] |
| Metabolism | Hepatic (CYP1A2, 2C9, 3A4) | [3][7] |
| Half-life | ~2.5 - 3 hours | [3][5] |
| Excretion | Primarily renal (as metabolites) | [3][5] |
Mechanism of Action and In Vitro Potency of Zileuton
Zileuton inhibits 5-lipoxygenase through a non-redox mechanism, involving chelation of the iron atom within the enzyme's active site.[8] Its inhibitory potency has been determined in various in vitro systems.
| Assay System | IC50 Value | Reference |
| Rat Basophilic Leukemia Cell Supernatant | 0.5 µM | [9] |
| Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 µM | [9][10] |
| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 µM | [9] |
| Human Whole Blood (LTB4 biosynthesis) | 0.9 µM | [9] |
| J774 Macrophages (PGE2 production) | 1.94 µM | [8] |
It is noteworthy that some studies suggest zileuton may also have off-target effects, such as the inhibition of prostaglandin E2 (PGE2) production by interfering with arachidonic acid release, independent of its 5-LOX inhibition.[8]
The 5-Lipoxygenase Signaling Pathway and Zileuton's Point of Intervention
The following diagram illustrates the arachidonic acid cascade and highlights the specific point of inhibition by zileuton.
This compound: An Overview of Available Information
As previously stated, there is a significant lack of direct evidence for the 5-lipoxygenase inhibitory activity of this compound itself. However, research on structurally related compounds suggests that the 2,3-dihydrobenzofuran scaffold may be a promising starting point for the development of anti-inflammatory agents.
For instance, a derivative, 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896) , has been shown to inhibit the 5-lipoxygenase of rat basophilic leukemia cells with an IC50 of 0.1 µM. This compound also inhibited leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) and mouse macrophages with IC50 values of 0.4 µM and 0.1 µM, respectively.
Other studies have explored the anti-inflammatory properties of 2,3-dihydrobenzofuran-2-ones , which were found to be potent inhibitors of prostaglandin synthesis, although their effects on the 5-LOX pathway were not detailed. More recently, fluorinated derivatives of benzofuran and dihydrobenzofuran have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), but not 5-LOX.
This information, while not directly applicable to this compound, suggests that the broader chemical class to which it belongs has been a subject of interest in the development of anti-inflammatory compounds targeting various components of the arachidonic acid cascade.
Experimental Protocols
For researchers interested in evaluating the 5-lipoxygenase inhibitory activity of novel compounds, a generalized experimental workflow is provided below.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-LOX.
Materials:
-
Human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Zileuton (positive control)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Spectrophotometer or HPLC system for product detection
Procedure:
-
Enzyme Preparation: Prepare a working solution of human recombinant 5-LOX in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound and zileuton in the assay buffer.
-
Reaction Initiation: In a microplate or reaction tube, combine the 5-LOX enzyme solution with the various concentrations of the test compound or control. Incubate for a predetermined time at a specific temperature (e.g., 10 minutes at 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well/tube.
-
Reaction Termination: After a specific incubation period (e.g., 5-10 minutes), stop the reaction by adding a suitable quenching agent (e.g., an organic solvent or acid).
-
Product Quantification: Measure the amount of 5-LOX product (e.g., 5-HETE or leukotrienes) formed using a suitable analytical method such as spectrophotometry (measuring the formation of conjugated dienes at 234 nm) or reverse-phase HPLC.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion
Zileuton is a well-established 5-lipoxygenase inhibitor with a clearly defined mechanism of action and a significant body of supporting experimental and clinical data. Its role in the management of asthma underscores the therapeutic potential of targeting the 5-LOX pathway.
In contrast, a comprehensive evaluation of this compound as a 5-LOX inhibitor is not possible at this time due to the absence of specific inhibitory data in the public domain. While related compounds have shown anti-inflammatory activity, further research is required to elucidate the specific biological profile of this compound and to determine if it holds promise as a modulator of the 5-lipoxygenase pathway. Researchers are encouraged to conduct direct experimental comparisons to ascertain its potential relative to established inhibitors like zileuton.
References
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Inhibitors of 5-lipoxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medications for Treating Asthma and Preventing Attacks - Lung and Airway Disorders - MSD Manual Consumer Version [msdmanuals.com]
- 9. biomall.in [biomall.in]
- 10. Asthma Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2,3-Dihydrobenzofuran Derivatives in IBD Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,3-dihydrobenzofuran derivatives, focusing on their potential as therapeutic agents for Inflammatory Bowel Disease (IBD). While direct SAR studies on 2,3-dihydro-5-benzofuranacetic acid are limited in publicly available literature, this guide centers on a closely related and well-studied class: benzofuran-3(2H)-one derivatives. The experimental data and insights are primarily drawn from a key study that investigates these compounds' efficacy in preclinical IBD models, offering valuable parallels for the broader 2,3-dihydrobenzofuran scaffold.
The pathogenesis of IBD involves a complex interplay of inflammatory mediators, with Tumor Necrosis Factor-alpha (TNF-α) playing a pivotal role. TNF-α triggers a signaling cascade that leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] These factors, in turn, upregulate the expression of adhesion molecules (e.g., ICAM-1) and chemokines (e.g., MCP-1), promoting the adhesion of monocytes to colon epithelial cells—a critical event in the inflammatory process of IBD.[1] The benzofuran derivatives discussed herein have been shown to effectively inhibit this cascade at multiple points.
Comparative Analysis of Benzofuran-3(2H)-one Derivatives
The following table summarizes the biological activity of key benzofuran-3(2H)-one derivatives. The primary measure of efficacy in the initial screening was the inhibition of TNF-α-induced adhesion of U937 monocytes to HT-29 colon epithelial cells.
| Compound | R1 | R2 | R3 | R4 | Inhibition of Monocyte Adhesion (%) at 10 µM |
| 7 | H | H | H | H | 78.4 |
| 25 | H | OH | H | H | 81.3 |
| 26 | H | H | OH | H | 82.1 |
| 32 | OCH3 | OCH3 | H | H | 70.8 |
| 39 | H | Cl | H | H | 65.2 |
| 41 | H | H | Cl | H | 86.2 |
| 52 | H | H | H | H | 77.1 |
| 54 | H | H | H | H | 81.9 |
| 55 | H | OCH3 | OCH3 | OCH3 | 90.1 |
Note: Data extracted from a study on benzofuran-3(2H)-one derivatives' effect on TNF-α-induced monocyte-epithelial adhesion.[1]
Structure-Activity Relationship (SAR) Insights
The analysis of the benzofuran-3(2H)-one series reveals several key structural features that govern their anti-inflammatory activity:
-
Substitution on the Benzylidene Ring: The substituents on the benzylidene moiety (R1-R4) significantly influence the inhibitory activity.
-
Hydroxy Groups: The presence of hydroxyl groups at the ortho (Compound 25 ) and meta (Compound 26 ) positions of the phenyl ring resulted in potent inhibition of monocyte adhesion.[1]
-
Chloro Group: A chloro-substitution at the meta position (Compound 41 ) also demonstrated strong inhibitory effects.[1]
-
Methoxy Groups: While di-methoxy substitution (Compound 32 ) showed good activity, the most potent compound in the series, Compound 55 , featured a trimethoxy substitution pattern on the benzylidene ring, indicating that multiple methoxy groups enhance the desired biological activity.[1]
-
-
Mechanism of Action: The inhibitory activity of these compounds on monocyte adhesion is correlated with their ability to suppress several downstream effects of TNF-α signaling. Specifically, active compounds were found to reduce the production of Reactive Oxygen Species (ROS), inhibit the expression of ICAM-1 and MCP-1, and suppress the transcriptional activity of both NF-κB and AP-1.[1] Compounds 41 and 55 were particularly effective at inhibiting the expression of the TNF-α gene itself, with compound 55 showing superior efficacy.[1] This dual inhibition of NF-κB and AP-1 is a key attribute for potent anti-inflammatory effects.[1]
In Vivo Efficacy in a Colitis Model
The most promising candidate, Compound 55 , was further evaluated in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis rat model, a standard preclinical model for IBD. The results confirmed its potent in vivo anti-inflammatory activity in a dose-dependent manner, solidifying its potential as a therapeutic candidate for IBD.[1]
Signaling Pathways and Experimental Workflow
To visualize the biological context and the research process, the following diagrams illustrate the key signaling pathway and the general experimental workflow for evaluating these compounds.
Caption: TNF-α signaling cascade in IBD and points of inhibition by benzofuran derivatives.
Caption: Experimental workflow for the evaluation of benzofuran derivatives for IBD.
Detailed Experimental Protocols
A summary of the key experimental methodologies is provided below for researchers interested in replicating or building upon these findings.
TNF-α-Induced Monocyte-Epithelial Cell Adhesion Assay
-
Cell Lines: Human colon adenocarcinoma cells (HT-29) and human monocytic cells (U937) are used.
-
Procedure:
-
HT-29 cells are seeded in 24-well plates and grown to confluence.
-
U937 monocytes are labeled with a fluorescent dye (e.g., BCECF-AM).
-
Confluent HT-29 monolayers are pre-treated with various concentrations of the test compounds for 1 hour.
-
Recombinant human TNF-α (10 ng/mL) is added to the HT-29 cells to induce inflammation and incubated for 6 hours.
-
Fluorescently labeled U937 cells are then added to the HT-29 monolayers and co-incubated for 1 hour.
-
Non-adherent U937 cells are removed by washing with PBS.
-
The adherent cells are lysed, and the fluorescence is measured using a fluorometer.
-
The percentage inhibition of adhesion is calculated relative to the TNF-α-treated control group.[1]
-
NF-κB and AP-1 Transcriptional Activity Assay
-
Method: Luciferase reporter gene assay.
-
Procedure:
-
Cells (e.g., HEK293) are co-transfected with a reporter plasmid containing luciferase gene under the control of NF-κB or AP-1 response elements, and a β-galactosidase expression vector (for normalization).
-
After transfection, cells are treated with the test compounds for 1 hour, followed by stimulation with TNF-α or another appropriate inducer (e.g., PMA for AP-1).
-
Cells are incubated for an additional 6-8 hours.
-
Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using appropriate assay kits.
-
Luciferase activity is normalized to β-galactosidase activity to account for variations in transfection efficiency.[1]
-
In Vivo TNBS-Induced Colitis Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Colitis:
-
Rats are fasted for 24 hours.
-
Under light anesthesia, a solution of TNBS in 50% ethanol is administered intrarectally.
-
-
Treatment:
-
Test compounds (e.g., Compound 55 ) are administered orally once daily for a specified period (e.g., 7 days) starting from the day of TNBS instillation.
-
A control group receives the vehicle, and a positive control group may receive a standard-of-care drug like sulfasalazine.
-
-
Evaluation Parameters:
-
Daily monitoring of body weight, stool consistency, and presence of blood.
-
At the end of the study, colon length and weight are measured.
-
A macroscopic damage score is assigned based on the severity of inflammation, ulceration, and necrosis.
-
Histological analysis of colon tissue sections is performed to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) activity in the colon tissue is measured as a marker of neutrophil infiltration.[1]
-
This guide provides a framework for understanding the therapeutic potential and structure-activity relationships of 2,3-dihydrobenzofuran derivatives in the context of IBD. The promising results from the benzofuran-3(2H)-one series, particularly the multi-target inhibition of key inflammatory pathways, highlight this scaffold as a valuable starting point for the development of novel oral small-molecule drugs for IBD.
References
In Vivo Efficacy of 2,3-Dihydro-5-Benzofuranacetic Acid Analogs: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of several analogs of 2,3-dihydro-5-benzofuranacetic acid across different therapeutic areas. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these compounds.
Overview of Compared Analogs
This guide focuses on three distinct classes of 2,3-dihydrobenzofuran derivatives that have demonstrated significant in vivo efficacy in preclinical models:
-
Antidiabetic Agent: TAK-875, a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative, acts as a selective G protein-coupled receptor 40 (GPR40) agonist for the treatment of type 2 diabetes.
-
Anti-inflammatory Agent: 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one is a potent inhibitor of inflammation.
-
Analgesic Agents: Moracin O and Moracin P, benzofuran-type stilbenes isolated from Cortex Mori Radicis, have shown notable analgesic properties.
Quantitative Efficacy Comparison
The following table summarizes the in vivo efficacy data for the selected analogs in their respective preclinical models.
| Compound | Therapeutic Area | Animal Model | Assay | Dose | Efficacy Metric | Result | Reference |
| TAK-875 | Type 2 Diabetes | N-STZ-1.5 Rats (Type 2 Diabetes Model) | Oral Glucose Tolerance Test (OGTT) | 3 mg/kg, p.o. | Plasma Glucose AUC Reduction | 21.0% | [1] |
| 10 mg/kg, p.o. | Plasma Glucose AUC Reduction | Not specified, but showed clear improvement | [2] | ||||
| Zucker Diabetic Fatty Rats | Fasting Hyperglycemia | 10 mg/kg, p.o. | Reduction in Fasting Hyperglycemia | Significant | [2] | ||
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Inflammation | Rat | Carrageenan-induced Paw Edema | - | ED50 | 0.08 mg/kg, p.o. | [3] |
| Rat | Adjuvant-induced Arthritis | - | ED50 | 0.22 mg/kg/day, p.o. | [3] | ||
| Moracin O | Pain/Analgesia | Mouse | Acetic Acid-induced Writhing | 20 mg/kg, p.o. | % Inhibition | 58.7% | [4][5][6] |
| Moracin P | Pain/Analgesia | Mouse | Acetic Acid-induced Writhing | 20 mg/kg, p.o. | % Inhibition | 62.3% | [4][5][6] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these analogs are mediated through distinct signaling pathways.
TAK-875: GPR40 Agonism for Insulin Secretion
TAK-875 enhances glucose-dependent insulin secretion by activating GPR40, a G-protein coupled receptor highly expressed in pancreatic β-cells.[2][7][8] This activation stimulates the Gqα signaling pathway, leading to increased intracellular inositol monophosphate and calcium concentrations, which in turn triggers insulin release.[2]
Anti-inflammatory Action via COX Inhibition
The anti-inflammatory effects of 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one are attributed to its potent inhibition of prostaglandin synthesis.[3] This is achieved by blocking the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the conversion of arachidonic acid to prostaglandins.
Moracins O and P: Analgesia via mGluR1 Modulation
The analgesic effects of Moracin O and P are suggested to be mediated through the metabotropic glutamate receptor 1 (mGluR1) pathway.[4][5][6] By interacting with mGluR1, these compounds may modulate glutamatergic neurotransmission, which plays a crucial role in pain signaling pathways.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Oral Glucose Tolerance Test (OGTT) in Rats
This test evaluates the ability of an animal to clear a glucose load from the bloodstream, a key indicator of glucose metabolism.
Protocol:
-
Animals: Male Zucker diabetic fatty (ZDF) rats or N-STZ-1.5 rats are typically used.
-
Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.
-
Drug Administration: TAK-875 or vehicle is administered orally (p.o.) at the specified dose.
-
Glucose Challenge: After a set period (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).
-
Analysis: Plasma glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to determine the effect of the compound on glucose tolerance.[1]
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory drugs.
Protocol:
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Drug Administration: The test compound, reference drug (e.g., indomethacin), or vehicle is administered orally.
-
Induction of Edema: After a specified time (e.g., 1 hour), a subplantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., every hour for 5 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation that resembles human rheumatoid arthritis.
Protocol:
-
Animals: Typically, Lewis or Sprague-Dawley rats are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (containing Mycobacterium) into the tail or footpad.
-
Drug Administration: Daily oral administration of the test compound or vehicle begins on the day of adjuvant injection and continues for a set period (e.g., 14-21 days).
-
Assessment: The severity of arthritis is assessed regularly by measuring the volume of the non-injected hind paw and/or through a visual arthritis score.
-
Analysis: The efficacy of the compound is determined by its ability to reduce the swelling and other clinical signs of arthritis compared to the control group. The ED50 is the dose that produces a 50% reduction in the arthritic symptoms.
Acetic Acid-Induced Writhing Test in Mice
This is a common screening method for peripheral analgesic activity.
Protocol:
-
Animals: Male mice (e.g., Swiss albino) are used.
-
Drug Administration: The test compound, reference drug (e.g., aspirin), or vehicle is administered orally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally.
-
Observation: Following a short latency period (e.g., 5 minutes), the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10-20 minutes).
-
Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the vehicle control group.[9]
Conclusion
The 2,3-dihydrobenzofuran scaffold serves as a versatile template for the development of potent and selective modulators of various biological targets. The analogs presented in this guide demonstrate significant in vivo efficacy in diverse therapeutic areas, including metabolic disease, inflammation, and pain. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers in the field of drug discovery and development, enabling informed comparisons and guiding future research efforts.
References
- 1. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR₁ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpp.in [ajpp.in]
Safety Operating Guide
Proper Disposal of 2,3-dihydro-5-benzofuranacetic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,3-dihydro-5-benzofuranacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Prior to handling or disposing of this compound, it is crucial to be aware of its potential hazards and to use the appropriate personal protective equipment.
Summary of Hazards:
| Hazard Type | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Environmental Hazard | Harmful to aquatic organisms.[2] |
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Hand Protection | Wear impervious chemical-resistant gloves. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this substance down the drain or in the regular solid waste.[3]
Step 1: Waste Segregation and Collection
-
Identify the waste as "this compound".
-
Collect the waste in a dedicated, compatible, and leak-proof container.[3][4] Glass or polyethylene containers are generally suitable.
-
Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.
Step 2: Container Labeling
-
Clearly label the waste container with the words "Hazardous Waste".
-
Include the full chemical name: "this compound".
-
Indicate the date when the waste was first added to the container.
-
List the primary hazards associated with the chemical (e.g., "Harmful," "Irritant").
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]
-
This area must be under the control of laboratory personnel and away from general traffic.
-
Utilize secondary containment, such as a spill tray, to mitigate potential leaks.[3][4]
-
Ensure the container is kept tightly closed except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent authority to schedule a pickup for the hazardous waste.[3]
-
Follow all institutional procedures for waste manifest documentation and transfer of custody.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[5]
-
Personal Protection: Wear the appropriate PPE as detailed in the table above.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[5]
-
Cleanup: For solid spills, use dry cleanup procedures to avoid generating dust.[1] Collect the spilled material and any contaminated absorbent material into a suitable, closed container for disposal as hazardous waste.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-dihydro-5-benzofuranacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,3-dihydro-5-benzofuranacetic acid, ensuring the safety of laboratory personnel and compliance with regulations.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause serious eye damage and skin and respiratory irritation[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust, preventing serious eye damage[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | To prevent skin contact, which can be harmful and cause irritation[1]. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust respirator or a particle dust respirator, potentially with an absorption cartridge, should be used. | To prevent inhalation, which is harmful and can cause respiratory irritation[1]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a well-ventilated area, preferably a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect residues and place them in labeled, sealable plastic bags or other suitable containers for disposal[1].
-
-
Disposal Route :
-
Dispose of the chemical waste through an authorized hazardous or special waste collection point[1].
-
Consult your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company for specific procedures.
-
Residue may be buried in an authorized landfill. However, always follow local, state, and federal regulations[1].
-
-
Container Disposal :
-
Recycle containers if possible, or dispose of them in an authorized landfill as per local regulations[1].
-
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for safely managing this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
